Hortein
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H12O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4,9,10,15-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3,8,10,12(20),13,15,18-octaene-7,17-dione |
InChI |
InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2 |
InChI Key |
JSMHZYZZJSGQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Hordenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, notably barley (Hordeum vulgare). It is structurally related to the trace amine tyramine and the neurotransmitter norepinephrine. Hordenine is often included in dietary supplements for its purported effects on weight loss and athletic performance, attributed to its stimulant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of hordenine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.
Core Mechanisms of Action
Hordenine exerts its physiological effects through a multi-target mechanism, primarily interacting with monoamine oxidase B (MAO-B), the dopamine D2 receptor, the norepinephrine transporter (NET), and the trace amine-associated receptor 1 (TAAR1).
Monoamine Oxidase B (MAO-B) Inhibition
Hordenine is a selective substrate for MAO-B, an enzyme responsible for the degradation of various monoamine neurotransmitters, including phenylethylamine and benzylamine. By acting as a substrate, hordenine can competitively inhibit the breakdown of other MAO-B substrates, leading to their increased availability.
Quantitative Data: Hordenine Interaction with MAO-B
| Parameter | Value | Species/Tissue | Reference |
| Km | 479 µM | Rat Liver | [1] |
| Vmax | 128 nmol/mg protein/h | Rat Liver | [1] |
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of hordenine on MAO-B activity using a fluorometric assay with kynuramine as a substrate.
Materials:
-
Human recombinant MAO-B enzyme
-
Kynuramine dihydrochloride
-
Hordenine hydrochloride
-
Phosphate buffer (0.1 M, pH 7.4)
-
2 N NaOH
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 310 nm, Emission: 380 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of human recombinant MAO-B enzyme (e.g., 5 mg/mL) in phosphate buffer. Further dilute to a final concentration of 0.015 mg/mL in the assay.
-
Prepare a stock solution of kynuramine (e.g., 25 mM) in sterile deionized water. Dilute to a final concentration of 20 µM in the assay.
-
Prepare a stock solution of hordenine (e.g., 10 mM) in deionized water and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 100 µL of the hordenine dilutions. For control wells, add 100 µL of the assay buffer.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well.
-
Incubate the plate for 20 minutes at 37°C.
-
Terminate the reaction by adding 75 µL of 2 N NaOH to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.
-
Calculate the percent inhibition of MAO-B activity for each hordenine concentration compared to the control.
-
Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.
-
Experimental Workflow: MAO-B Inhibition Assay
Dopamine D2 Receptor Agonism
Hordenine acts as a biased agonist at the dopamine D2 receptor (D2R).[2] This means that it activates the receptor but may initiate a different downstream signaling cascade compared to the endogenous ligand, dopamine. Specifically, hordenine appears to activate the D2R through G protein-dependent pathways without significantly recruiting β-arrestin.[3][4] This biased agonism could lead to a more prolonged effect on the brain's reward center.[4]
Quantitative Data: Hordenine Interaction with Dopamine D2 Receptor
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 3.7 µM | Not Specified | [5] |
| Ki | 13 µM | Not Specified | [5] |
| Ki | 31.3 µM | CHO Cells | [6] |
Experimental Protocol: [3H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of hordenine for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
[3H]-Spiperone (radioligand)
-
Hordenine hydrochloride (competitor)
-
(+)-Butaclamol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare a suspension of cell membranes expressing the D2 receptor in ice-cold assay buffer. The protein concentration should be optimized for the assay.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of (+)-butaclamol (e.g., 10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.
-
Competitor Wells: Add 50 µL of hordenine at various concentrations, 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hordenine concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Hordenine at the Dopamine D2 Receptor
Norepinephrine Reuptake Inhibition
Hordenine acts as an inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking NET, hordenine increases the concentration and prolongs the action of norepinephrine in the synapse, leading to sympathomimetic effects.
Experimental Protocol: [3H]-Nisoxetine Norepinephrine Transporter Uptake Inhibition Assay
This protocol details a method to assess the inhibitory effect of hordenine on norepinephrine uptake using [3H]-nisoxetine, a selective NET radioligand, in cells expressing the human norepinephrine transporter.
Materials:
-
Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET)
-
[3H]-Nisoxetine (radioligand)
-
Hordenine hydrochloride (test compound)
-
Desipramine (positive control inhibitor)
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Plating:
-
Plate HEK293-hNET cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Assay Protocol:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with various concentrations of hordenine or desipramine in KRH buffer for 10-20 minutes at 37°C.
-
Add [3H]-nisoxetine to each well at a final concentration near its Kd.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the amount of [3H]-nisoxetine uptake at each hordenine concentration.
-
Calculate the percent inhibition of uptake compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.
-
Logical Relationship: Norepinephrine Reuptake Inhibition
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Hordenine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is activated by endogenous trace amines.[7] TAAR1 activation can modulate the activity of dopamine and serotonin systems and is implicated in the regulation of mood and reward.
Quantitative Data: Hordenine Interaction with TAAR1
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 47 µM | HEK293T cells | [7] |
| Emax | 82% | HEK293T cells | [7] |
Experimental Protocol: HTRF cAMP Functional Assay for TAAR1
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP accumulation in response to TAAR1 activation by hordenine.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Hordenine hydrochloride
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor analysis, if needed)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-hTAAR1 cells to the appropriate confluency.
-
Harvest and resuspend the cells in assay buffer.
-
-
Assay Protocol:
-
Dispense cells into the wells of a 384-well plate.
-
Add serial dilutions of hordenine to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the hordenine concentration and fit the curve to determine the EC50 and Emax values.
-
Signaling Pathway: Hordenine at TAAR1
Summary and Conclusion
The mechanism of action of hordenine is complex and involves interactions with multiple key targets within the central and peripheral nervous systems. Its ability to act as a selective MAO-B substrate, a biased agonist of the dopamine D2 receptor, a norepinephrine reuptake inhibitor, and a TAAR1 agonist contributes to its overall stimulant and sympathomimetic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacological properties of hordenine and related compounds. Further research is warranted to fully elucidate the interplay between these different mechanisms and their contribution to the physiological and behavioral effects of hordenine in vivo.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine's Biased Agonism at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a phenylethylamine alkaloid found in sources such as germinated barley and beer, has been identified as a biased agonist of the dopamine D2 receptor (D2R).[1][2][3][4] This guide provides a comprehensive technical overview of hordenine's interaction with the D2R, focusing on its quantitative pharmacological parameters, the experimental protocols used for its characterization, and its distinct signaling profile. Hordenine demonstrates a preference for the G-protein-mediated signaling pathway over the β-arrestin pathway, a characteristic that is of significant interest in the development of functionally selective D2R ligands with potentially improved therapeutic profiles.[1][3]
Quantitative Pharmacological Data
The pharmacological effects of hordenine at the dopamine D2 receptor have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional efficacy data.
Table 1: Hordenine Binding Affinity for the Dopamine D2 Receptor
| Compound | Receptor | Assay Type | Radioligand | Ki (μM) | Source |
| Hordenine | Human D2L | Radioligand Binding | [3H]Spiperone | 13 | [1][3] |
| N-methyltyramine | Human D2 | Radioligand Binding | Not Specified | 31.3 | [5] |
Table 2: Hordenine Functional Activity at the Dopamine D2 Receptor
| Compound | Assay Type | Parameter | Efficacy (Emax) | Potency (EC50) | Source |
| Hordenine | cAMP Inhibition | Agonist | 76% (vs. Quinpirole) | 3.7 μM | [1][3][4][6] |
| Hordenine | β-arrestin Recruitment | Antagonist | Not Applicable | Not Determined | [1][7] |
| Dopamine | cAMP Inhibition | Agonist | ~76% (ligand efficacy) | Not Specified | [1] |
Experimental Protocols
The characterization of hordenine's activity at the D2 receptor involves several key experimental methodologies.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of hordenine for the human dopamine D2L receptor.
-
Cell Line: HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]Spiperone, a well-characterized D2 receptor antagonist.
-
Procedure:
-
Cell membrane preparations are incubated with a fixed concentration of [3H]Spiperone.
-
Increasing concentrations of the test compound (hordenine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).[8]
-
After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of hordenine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP).
-
Objective: To determine the efficacy (Emax) and potency (EC50) of hordenine as a D2 receptor agonist.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[9][10]
-
Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[11][12][13]
-
Procedure:
-
Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
-
Increasing concentrations of the test compound (hordenine) are added.
-
The intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based reporter gene assays.[8]
-
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the logarithm of the hordenine concentration. The EC50 and Emax values are determined from this curve.
β-Arrestin Recruitment Assay
This assay assesses the ability of a ligand to promote the interaction between the D2 receptor and β-arrestin.
-
Objective: To evaluate the functional selectivity of hordenine by measuring its effect on D2 receptor-mediated β-arrestin recruitment.
-
Cell Line: HEK293 cells co-expressing the human dopamine D2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-2-mVenus).
-
Principle: Ligand binding to the D2 receptor can induce a conformational change that promotes the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[14]
-
Procedure:
-
Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay. The D2 receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., mVenus).
-
Upon ligand-induced interaction of the receptor and β-arrestin, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.
-
Cells are stimulated with the test compound (hordenine) and the BRET signal is measured.
-
-
Data Analysis: The BRET ratio is plotted against the logarithm of the hordenine concentration to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Hordenine's D2R Characterization.
Discussion
Hordenine's interaction with the dopamine D2 receptor is characterized by a micromolar binding affinity and a distinct functional profile.[1][3] It acts as a partial agonist in terms of G-protein activation, specifically inhibiting adenylyl cyclase and subsequent cAMP production with an efficacy comparable to that of dopamine.[1] In contrast, hordenine does not promote, and in fact antagonizes, the recruitment of β-arrestin to the D2 receptor.[1][7] This biased agonism suggests that hordenine preferentially activates the canonical G-protein signaling pathway while inhibiting the pathway responsible for receptor desensitization and certain G-protein-independent signaling events.
The functional selectivity of hordenine makes it a valuable tool for dissecting the distinct physiological roles of the G-protein and β-arrestin pathways downstream of D2 receptor activation. Furthermore, the development of biased D2R agonists is a promising strategy in drug discovery for neurological and psychiatric disorders. By selectively modulating specific signaling cascades, it may be possible to achieve desired therapeutic effects while minimizing the side effects associated with non-selective D2R ligands.
While in vitro studies have clearly defined hordenine's activity at the D2 receptor, its in vivo effects are less understood. Studies have shown that hordenine can cross the blood-brain barrier, suggesting it has the potential to interact with central D2 receptors.[2][15] However, the plasma concentrations of hordenine achieved through normal dietary intake, such as from beer, are likely too low to produce significant direct effects on the D2 receptor.[4][16][17] Further research, potentially utilizing techniques like in vivo microdialysis to measure extracellular dopamine levels in response to hordenine administration, is needed to fully elucidate its in vivo pharmacological profile.[18][19][20]
Conclusion
Hordenine is a naturally occurring, biased agonist of the dopamine D2 receptor, exhibiting a preference for the G-protein-mediated signaling pathway. This technical guide has summarized the quantitative data defining its pharmacological profile and detailed the experimental protocols used for its characterization. The unique signaling properties of hordenine highlight its potential as a lead compound or pharmacological tool in the ongoing development of functionally selective D2R modulators for the treatment of various central nervous system disorders.
References
- 1. Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]
- 5. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Hordenine Biosynthesis Pathway in Barley: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in a variety of plants, most notably in germinating barley (Hordeum vulgare). It is a phenylethylamine derivative with sympathomimetic properties, acting as a selective agonist of the dopamine D2 receptor. This activity has garnered interest in its potential pharmacological applications, including its possible role in the rewarding effects of beer consumption and its potential as a therapeutic agent. Understanding the biosynthesis of hordenine is crucial for its potential biotechnological production and for modulating its levels in barley for agricultural and industrial purposes. This technical guide provides an in-depth overview of the hordenine biosynthesis pathway in barley, including the key enzymes, intermediates, regulatory mechanisms, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway
The biosynthesis of hordenine in barley is a relatively straightforward pathway that begins with the amino acid L-tyrosine. The pathway involves two key enzymatic steps: decarboxylation and sequential N-methylation. The entire process is primarily localized in the roots of germinating barley seedlings.
The key steps are as follows:
-
Decarboxylation of L-tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .
-
First N-methylation: Tyramine is then methylated on the amino group to form N-methyltyramine. This step is catalyzed by a tyramine N-methyltransferase (T-NMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.
-
Second N-methylation: Finally, N-methyltyramine undergoes a second methylation to yield hordenine. This reaction is catalyzed by an N-methyltyramine N-methyltransferase (NMT) , also using SAM as the methyl donor. It is possible that the same N-methyltransferase enzyme catalyzes both methylation steps.
Caption: The biosynthetic pathway of hordenine in barley, starting from L-tyrosine.
Quantitative Data
The concentration of hordenine and its precursors can vary significantly depending on the barley cultivar, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.
| Metabolite | Tissue | Cultivar(s) | Concentration Range (µg/g dry weight) | Reference(s) |
| Hordenine | Roots | Middle Eastern Lines | up to 327 | [1] |
| Hordenine | Roots | Various | 100 - 500 | [2] |
| N-Methyltyramine | Roots | Various | 50 - 200 | [2] |
| Tyramine | Roots | Various | 10 - 50 | [2] |
| Hordenine | Commercial Beer | Various | 1.05 - 6.32 mg/L | [3] |
| N-Methyltyramine | Commercial Beer | Various | 0.59 - 4.61 mg/L | [3] |
Table 1: Concentration of Hordenine and its Precursors in Barley and Beer.
| Enzyme | Substrate | Km (µM) | Reference(s) |
| N-Methyltransferase (Gramine pathway) | 3-aminomethylindole (AMI) | 77 | [4][5] |
| N-Methyltransferase (Gramine pathway) | N-methyl-3-aminomethylindole (MAMI) | 184 | [4][5] |
| Tyrosine Decarboxylase (Barley roots) | L-tyrosine | 450 | [6] |
Table 2: Kinetic Properties of Enzymes Involved in or Related to Alkaloid Biosynthesis in Barley. (Note: Kinetic data for the specific N-methyltransferases in the hordenine pathway are not yet fully characterized in the literature; the data for the gramine pathway N-methyltransferase is provided for reference).
Regulation of Hordenine Biosynthesis
The biosynthesis of hordenine is a dynamic process regulated by both developmental cues and environmental stresses. Gene expression studies have started to identify genes involved in this regulation. For instance, the gene HORVU6Hr1G027650, which is related to 4-hydroxyphenylpyruvate dioxygenase, has been shown to have a close regulatory relationship with the levels of N-methyltyramine and hordenine in different barley lines[7].
Plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA) , are known to be key regulators of secondary metabolism in plants, including the biosynthesis of alkaloids. While the direct signaling cascade leading to hordenine production is still under investigation, a plausible model involves the perception of stress signals, leading to the activation of hormonal signaling pathways that ultimately regulate the expression of the biosynthetic genes.
Caption: A putative signaling pathway for the regulation of hordenine biosynthesis in barley.
Experimental Protocols
Extraction and Quantification of Hordenine and its Precursors by HPLC-MS/MS
This protocol describes a general method for the extraction and analysis of hordenine, N-methyltyramine, and tyramine from barley root tissue.
Materials:
-
Barley roots (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
80% Methanol
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in acetonitrile (Solvent B)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Harvest barley roots and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to the tissue powder.
-
Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants pooled.
-
-
Sample Cleanup:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: 95% B
-
12-12.1 min: Linear gradient to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte need to be determined using authentic standards.
-
Hordenine: e.g., m/z 166.1 → 121.1
-
N-Methyltyramine: e.g., m/z 152.1 → 107.1
-
Tyramine: e.g., m/z 138.1 → 93.1
-
-
-
Quantification:
-
Prepare a standard curve using authentic standards of hordenine, N-methyltyramine, and tyramine.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
The use of a deuterated internal standard (e.g., hordenine-d6) is recommended for improved accuracy.
-
Caption: A general experimental workflow for the quantification of hordenine and its precursors in barley roots.
In Vitro Assay for Tyrosine Decarboxylase (TyDC) Activity
This protocol is adapted from methods used for plant TyDC assays and can be used to measure the activity of this enzyme in barley root extracts.
Materials:
-
Barley root protein extract (see below for preparation)
-
Reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 0.1 mM pyridoxal 5'-phosphate (PLP)
-
Substrate solution: 10 mM L-tyrosine in reaction buffer
-
Stopping solution: 1 M HCl
-
HPLC system with a UV detector
Procedure:
-
Protein Extraction:
-
Homogenize fresh or frozen barley roots in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube:
-
80 µL of reaction buffer
-
10 µL of protein extract (adjust volume based on protein concentration)
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate the reaction by adding 10 µL of the 10 mM L-tyrosine substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Include a control reaction where the protein extract is added after the stopping solution to account for non-enzymatic conversion.
-
-
Product Quantification:
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of tyramine produced.
-
HPLC conditions: C18 column, isocratic elution with a suitable mobile phase (e.g., methanol:water with 0.1% formic acid), and UV detection at a wavelength appropriate for tyramine (e.g., 275 nm).
-
Calculate the specific activity of the enzyme (e.g., in nmol of tyramine produced per minute per mg of protein).
-
In Vitro Assay for N-Methyltransferase (NMT) Activity
This protocol is a general method for measuring the activity of N-methyltransferases involved in hordenine biosynthesis.
Materials:
-
Barley root protein extract
-
Reaction buffer: 100 mM Tris-HCl, pH 8.5
-
Substrate solution: 10 mM tyramine or N-methyltyramine in water
-
Methyl donor: 1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) with a specific activity of ~50 mCi/mmol
-
Stopping solution: 1 M NaOH
-
Scintillation cocktail
-
Ethyl acetate
-
Scintillation counter
Procedure:
-
Protein Extraction: Prepare a crude protein extract from barley roots as described for the TyDC assay.
-
Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of reaction buffer
-
10 µL of protein extract
-
10 µL of substrate solution (tyramine or N-methyltyramine)
-
Pre-incubate at 30°C for 5 minutes.
-
-
Initiate the reaction by adding 10 µL of ¹⁴C-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 20 µL of 1 M NaOH.
-
-
Product Extraction and Quantification:
-
Add 500 µL of ethyl acetate to the stopped reaction mixture to extract the methylated product (N-methyltyramine or hordenine).
-
Vortex vigorously and then centrifuge to separate the phases.
-
Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate to dryness.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the ¹⁴C-SAM.
-
Conclusion
The biosynthesis of hordenine in barley is a well-defined pathway with significant implications for both agriculture and pharmacology. Further research is needed to fully characterize the N-methyltransferases involved and to elucidate the intricate regulatory networks that control its production. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of this important plant alkaloid.
References
- 1. Induction of a Specific N-Methyltransferase Enzyme by Long-Term Heat Stress during Barley Leaf Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hordein-gene expression during development of the barley (Hordeum vulgare) endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aboutplants.qtax.se [aboutplants.qtax.se]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Hordenine Alkaloid: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plant species, fungi, and marine algae. It is recognized for its pharmacological activities, including its role as a stimulant and its potential applications in neuro- and immunopharmacology. This technical guide provides an in-depth overview of the principal natural sources of hordenine, detailing its concentration in various plants. Furthermore, it presents a comprehensive analysis of the methodologies employed for its extraction, purification, and quantification, supported by detailed experimental protocols. The guide also elucidates the key signaling pathways through which hordenine exerts its biological effects, providing a foundation for further research and drug development.
Natural Sources of Hordenine
Hordenine is distributed across a range of botanical families, with significant concentrations found in grasses, cacti, and certain seaweeds. The content of hordenine can vary considerably depending on the plant species, developmental stage, and environmental conditions.
Poaceae (Grass Family)
The most well-documented source of hordenine is barley (Hordeum vulgare), particularly in its germinated form (malt). The alkaloid is biosynthesized in the roots of barley seedlings and its concentration increases significantly during germination. Other grasses known to contain hordenine include proso millet (Panicum miliaceum) and sorghum (Sorghum vulgare).
Cactaceae (Cactus Family)
Several species of cacti are rich sources of hordenine. Notably, Trichocereus candicans (now reclassified as Echinopsis candicans) has been reported to contain the highest concentrations of the alkaloid.
Hordenine's Interaction with Monoamine Oxidase (MAO) Enzymes: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the interaction between hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid, and monoamine oxidase (MAO) enzymes. It is intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key mechanisms and workflows. The primary finding from peer-reviewed literature is that hordenine acts as a selective, albeit low-affinity, substrate for MAO-B and is not significantly deaminated by MAO-A. While often characterized functionally as a weak MAO inhibitor, specific inhibitory constants (IC50 or Ki) are not reported in primary literature. Its mechanism of action is best described as substrate competition.
Introduction to Hordenine and Monoamine Oxidase
Hordenine (4-[2-(dimethylamino)ethyl]phenol) is a phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare). Structurally, it is the N,N-dimethyl derivative of tyramine, a well-known biogenic amine. Due to this structural similarity, hordenine's interaction with the enzymes responsible for monoamine metabolism is of significant scientific interest.
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They are critical for the oxidative deamination of endogenous and exogenous monoamines, including neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and trace amines. Two primary isoforms exist:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibitors are primarily investigated for the treatment of depression and anxiety.
-
MAO-B: Preferentially metabolizes phenylethylamine and benzylamine. It also metabolizes dopamine. Selective MAO-B inhibitors are established therapies for Parkinson's disease and are explored for other neurodegenerative disorders.
Hordenine's interaction with MAOs is complex, exhibiting properties of both a substrate and a weak, competitive inhibitor, primarily targeting the MAO-B isoform.
Quantitative Analysis of Hordenine's Interaction with MAO
The majority of quantitative data on hordenine's interaction with MAO characterizes it as a substrate, rather than a direct inhibitor. The seminal work in this area was conducted by Barwell et al. (1989), who determined the enzyme kinetics of hordenine deamination by rat liver MAO, which is predominantly the MAO-B isoform.
To date, dedicated studies reporting direct inhibitory constants such as IC50 or Ki values for hordenine against either MAO-A or MAO-B are not available in the peer-reviewed literature. The compound's inhibitory effects are inferred from its ability to compete with other substrates.
Enzyme Kinetic Parameters as a Substrate
The following table summarizes the Michaelis-Menten kinetic parameters for hordenine as a substrate for rat liver MAO, compared with tyramine from the same study.
| Compound | Enzyme Source | Enzyme Isoform | K_m_ (µM) | V_max_ (nmol (mg protein)⁻¹ h⁻¹) | Reference |
| Hordenine | Rat Liver Mitochondria | MAO-B (predominant) | 479 | 128 | [1][2] |
| Tyramine | Rat Liver Mitochondria | MAO-B (predominant) | 144 | 482 | [1][2] |
Table 1: Michaelis-Menten constants for Hordenine and Tyramine with Rat Liver MAO.
The data clearly indicate that hordenine has a significantly lower affinity (higher K_m_) and is metabolized at a much slower rate (lower V_max_) than tyramine, a canonical MAO substrate.
Mechanism of Interaction: A Selective MAO-B Substrate
Studies have consistently shown that hordenine is a highly selective substrate for MAO-B. Experiments using selective irreversible inhibitors confirmed that hordenine is deaminated by MAO-B in the liver but is not a substrate for MAO-A found in intestinal epithelium[1][2]. This selectivity has important physiological implications: dietary hordenine is unlikely to be metabolized by the gut's MAO-A, allowing for greater systemic absorption where it can then interact with MAO-B in other tissues and exert other pharmacological effects, such as inhibiting noradrenaline uptake[1][2].
The "inhibitory" characteristic of hordenine is likely a consequence of it being a poor substrate. By binding to the active site of MAO-B to be metabolized, it competitively prevents more efficient substrates from accessing the enzyme, thus slowing their degradation. This mechanism is best described as substrate competition rather than true competitive inhibition.
Experimental Protocols: MAO Activity Assay
The kinetic data presented above were derived from radiochemical assays. The following is a representative protocol for determining MAO activity based on the methodology described by Barwell et al. (1989).
Objective: To measure the rate of deamination of a radiolabeled substrate (e.g., [¹⁴C]hordenine) by a mitochondrial MAO preparation.
4.1 Materials and Reagents
-
Enzyme Source: Isolated mitochondrial fraction from rat liver homogenates.
-
Substrate: Radiolabeled [¹⁴C]hordenine of known specific activity.
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Stopping Reagent: Strong acid (e.g., 2 M HCl).
-
Extraction Solvent: Organic solvent immiscible with water (e.g., toluene, ethyl acetate).
-
Scintillation Fluid: Liquid scintillation cocktail compatible with the organic solvent.
-
Instrumentation: Liquid scintillation counter, refrigerated centrifuge, water bath.
4.2 Procedure
-
Enzyme Preparation: Rat liver is homogenized in cold buffer and subjected to differential centrifugation to isolate the mitochondrial pellet, which is then resuspended to a desired protein concentration.
-
Reaction Setup: For each assay point, a reaction tube is prepared containing the phosphate buffer and the mitochondrial suspension.
-
Pre-incubation: The tubes are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the enzyme to equilibrate to the reaction temperature.
-
Initiation: The reaction is initiated by adding a specific concentration of [¹⁴C]hordenine to the tube. Final substrate concentrations are typically varied to determine K_m_ and V_max_.
-
Incubation: The reaction proceeds for a fixed time (e.g., 20-30 minutes) at 37°C. The time is chosen to ensure the reaction rate is linear.
-
Termination: The reaction is stopped by the addition of 2 M HCl. This denatures the enzyme and protonates any unreacted amine substrate.
-
Product Extraction: The deaminated, non-polar product of the reaction is extracted from the aqueous phase by adding an organic solvent, followed by vigorous vortexing and centrifugation to separate the layers. The unreacted, protonated substrate remains in the aqueous phase.
-
Quantification: An aliquot of the organic layer (containing the radiolabeled product) is transferred to a scintillation vial, mixed with scintillation fluid, and counted in a liquid scintillation counter to determine the amount of product formed.
-
Data Analysis: The counts per minute (CPM) are converted to moles of product formed per unit time per mg of protein, using the specific activity of the substrate. Kinetic parameters (K_m_ and V_max_) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression or a Lineweaver-Burk plot.
Physiological and Research Implications
The selective interaction of hordenine with MAO-B has several important implications for researchers.
-
Systemic Bioavailability: Hordenine's ability to bypass metabolism by intestinal MAO-A is a key attribute. This means that orally ingested hordenine, whether from food sources like beer or from dietary supplements, is likely to be absorbed into the bloodstream and distributed systemically[1][2].
-
Indirect Sympathomimetic Action: The primary pharmacological effect of hordenine appears to be the inhibition of norepinephrine reuptake rather than a direct consequence of MAO inhibition[1]. However, its weak interaction with MAO-B could contribute to a modest increase in the levels of MAO-B substrates like phenylethylamine and dopamine.
-
Drug Development: While hordenine itself is not a potent MAO-B inhibitor, its phenethylamine scaffold could serve as a starting point for designing novel, selective MAO-B inhibitors. Understanding the structural determinants of its selectivity for MAO-B over MAO-A is a valuable area for computational and medicinal chemistry research.
Conclusion
Hordenine's interaction with monoamine oxidase is characterized by a distinct selectivity for the MAO-B isoform. Quantitative analysis from the available literature establishes it as a low-affinity, slow-turnover substrate for MAO-B, with no significant interaction with MAO-A. Its perceived inhibitory effects are most accurately described as substrate competition. The lack of metabolism by intestinal MAO-A allows for its systemic absorption, where it primarily acts as a norepinephrine reuptake inhibitor. For drug development professionals, hordenine serves as an interesting natural scaffold, though it is not, in itself, a potent MAO inhibitor. Future research should focus on direct enzyme inhibition assays to definitively quantify its inhibitory constants (IC50/Ki) and confirm its mode of reversible binding.
References
Cellular Targets of Hordenine in Neuronal Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare), from which it can be transferred into beer.[1][2] It is also a common ingredient in dietary supplements marketed for weight loss and athletic performance.[3][4] Structurally related to the trace amine tyramine and the neurotransmitter norepinephrine, hordenine exhibits a complex and multifaceted pharmacological profile by interacting with several key targets within neuronal pathways.[5] Its effects range from neurotransmitter modulation to anti-inflammatory actions, making it a molecule of significant interest for neuropharmacology and drug development.
This technical guide provides a comprehensive overview of the identified cellular targets of hordenine, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways.
Primary Cellular Targets and Signaling Pathways
Hordenine's activity in the central nervous system is not mediated by a single mechanism but rather through its interaction with a range of receptors and enzymes. The primary targets identified are the Dopamine D2 receptor, Monoamine Oxidase B (MAO-B), the adrenergic system, and the Trace Amine-Associated Receptor 1 (TAAR1). Additionally, it has demonstrated neuroprotective effects by modulating inflammatory pathways.
Dopamine D2 Receptor (D2R)
Hordenine has been identified as a direct agonist of the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][6][7][8] These receptors are critical for regulating motor control, motivation, and reward.[8] Studies indicate that hordenine acts as a biased agonist, preferentially activating the G protein-mediated signaling pathway over the β-arrestin pathway.[6][9][10] As the D2R is coupled to an inhibitory G protein (Gαi), its activation by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This mechanism is central to its potential effects on dopaminergic neurotransmission.[1][2]
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Hordenine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Hordenine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Hordenine's Anti-Inflammatory Properties: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid found in sources like germinated barley, has demonstrated significant anti-inflammatory potential in preliminary studies.[1] This technical guide synthesizes the current understanding of hordenine's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elicit these findings. In vitro and in vivo studies have shown that hordenine can mitigate inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] This document provides a detailed overview of the quantitative data, experimental methodologies, and visual representations of the signaling cascades influenced by hordenine, offering a foundational resource for researchers and professionals in drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[5] The search for novel anti-inflammatory agents has led to the investigation of natural compounds like hordenine.[6] Hordenine has been shown to possess a range of biological activities, including anti-inflammatory and anti-oxidant effects.[3][7] Preliminary research, particularly in the contexts of neuroinflammation and acute lung injury, has highlighted its potential as a therapeutic candidate.[2][3][4] This guide provides an in-depth look at the scientific evidence supporting the anti-inflammatory properties of hordenine.
Molecular Mechanisms of Action
Hordenine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.[3][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key target for anti-inflammatory therapies.[8][9] Hordenine has been shown to effectively suppress the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation of IκB, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[4] The downstream effect is a reduction in the expression of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, JNK, and ERK1/2, plays a crucial role in the inflammatory response.[10][11] Hordenine has been observed to inhibit the phosphorylation of these key MAPK proteins.[3] By doing so, hordenine effectively dampens the downstream signaling that leads to the production of inflammatory cytokines.[3][10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of hordenine has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Effects of Hordenine on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Mediator | Hordenine Concentration (µg/mL) | Inhibition (%) | Reference |
| iNOS (protein) | 50 | Significant Reduction | [4] |
| iNOS (protein) | 75 | Significant Reduction | [4] |
| COX-2 (protein) | 50 | Significant Reduction | [4] |
| COX-2 (protein) | 75 | Significant Reduction | [4] |
| IL-6 (mRNA) | 50 | Significant Reduction | [4] |
| IL-6 (mRNA) | 75 | Significant Reduction | [4] |
| TNF-α (mRNA) | 50 | Significant Reduction | [4] |
| TNF-α (mRNA) | 75 | Significant Reduction | [4] |
| IL-6 (protein in supernatant) | 50 | Significant Reduction | [4] |
| IL-6 (protein in supernatant) | 75 | Significant Reduction | [4] |
| TNF-α (protein in supernatant) | 50 | Significant Reduction | [4] |
| TNF-α (protein in supernatant) | 75 | Significant Reduction | [4] |
Note: "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited study.
Table 2: In Vivo Effects of Hordenine on Pro-Inflammatory Cytokines in a Mouse Model of LPS-Induced Acute Lung Injury
| Cytokine (in BALF) | Hordenine Dosage (mg/kg) | Reduction (%) | Reference |
| IL-6 | 50 | Significant Reduction | [3][4] |
| IL-6 | 100 | Significant Reduction | [3][4] |
| IL-1β | 50 | Significant Reduction | [3][4] |
| IL-1β | 100 | Significant Reduction | [3][4] |
| TNF-α | 50 | Significant Reduction | [3][4] |
| TNF-α | 100 | Significant Reduction | [3][4] |
Note: BALF refers to Bronchoalveolar Lavage Fluid. "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited studies.
Table 3: In Vivo Effects of Hordenine on Inflammatory Markers in a Mouse Model of DSS-Induced Ulcerative Colitis
| Marker (in colon tissue) | Hordenine Dosage (mg/kg) | Effect | Reference |
| IL-6 | 50 | Significant Reduction | [12][13] |
| IL-1β | 50 | Significant Reduction | [12][13] |
| TNF-α | 50 | Significant Reduction | [12][13] |
Note: "Significant Reduction" indicates a statistically significant decrease compared to the DSS-only treated group as reported in the cited studies.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating hordenine's anti-inflammatory properties.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of hordenine (e.g., 50 and 75 µg/mL) for 1 hour.[4] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).[4]
-
Analysis of Pro-inflammatory Mediators:
-
Western Blot: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis of cell lysates.[4]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using qRT-PCR.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant is measured by ELISA.[4]
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Treatment: Mice are pre-treated with hordenine (e.g., 50 or 100 mg/kg) via intraperitoneal injection for a specified period before the induction of ALI.[3][4]
-
Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[3][4] Control groups receive saline.
-
Sample Collection: After a set time (e.g., 24 hours) post-LPS administration, mice are euthanized.[14] Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[14]
-
Analysis of Inflammatory Markers:
In Vivo Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice
-
Animal Model: C57BL/6 mice are commonly used for this model.[12][13]
-
Induction of Colitis: Mice are administered DSS (e.g., 3% w/v) in their drinking water for a specific duration (e.g., 7 days) to induce colitis.[12][13]
-
Treatment: Hordenine (e.g., 50 mg/kg) is administered orally or via another route daily during or after the DSS treatment period.[12][13]
-
Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. Colon length is measured at the end of the experiment.[12][13]
-
Analysis of Inflammatory Markers:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: Hordenine's Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation [frontiersin.org]
- 4. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phytochemical Profile of Hordenine-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical landscape of plants containing the phenethylamine alkaloid, hordenine. It delves into the quantitative distribution of hordenine and associated bioactive compounds, details the experimental protocols for their analysis, and explores the key signaling pathways influenced by hordenine. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Hordenine
Hordenine, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a naturally occurring alkaloid belonging to the phenethylamine class.[1] It is biosynthetically derived from the amino acid tyrosine.[2] Found in a variety of plant species, as well as some algae and fungi, hordenine is recognized for its diverse pharmacological activities.[3][4] These include anti-inflammatory, neuroprotective, and potential weight management and athletic performance-enhancing properties.[3][4][5] Hordenine's structural similarity to other stimulants found in bitter orange has led to its inclusion in some dietary supplements.[4][6]
Hordenine-Containing Plants and Their Phytochemical Profiles
Hordenine is present in a wide array of plants, most notably in the seedlings of various cereals and certain species of cacti.[1][3] The concentration of hordenine and other phytochemicals can vary significantly based on the plant species, maturity, and growing conditions.[6]
Major Hordenine-Containing Plant Species
A number of plant families and species have been identified as sources of hordenine:
-
Poaceae (Grass Family): This family includes some of the most well-known sources of hordenine.
-
Cactaceae (Cactus Family): Several species of cacti are rich in hordenine.
-
Aizoaceae Family:
-
Other Plant Families:
-
Amaryllidaceae: Found in species like Galanthus plicatus (Crimean snowdrop).[4][6]
-
Fabaceae: Present in plants such as Acacia spirorbis and Desmodium trifolium.[4]
-
Rutaceae: Found in Citrus aurantium (bitter orange).[5]
-
Tamarindaceae: Detected in the flower, bark, and leaves of Tamarindus indica.[9]
-
Quantitative Phytochemical Data
The following tables summarize the quantitative data for hordenine and other key phytochemicals in selected plants.
Table 1: Hordenine Content in Various Plant Species
| Plant Species | Family | Plant Part | Hordenine Concentration | Reference |
| Hordeum vulgare (Barley) | Poaceae | Seedlings | ~2000 µg/g (0.2%) | [1] |
| Hordeum vulgare (Barley) | Poaceae | Raw Barley | ~0.7 µg/g | [1] |
| Hordeum vulgare (Barley) | Poaceae | Green Malts | ~21 µg/g | [1] |
| Hordeum vulgare (Barley) | Poaceae | Kilned Malts | ~28 µg/g | [1] |
| Hordeum vulgare (Barley) | Poaceae | Green Malt Roots | ~3363 µg/g | [1] |
| Hordeum vulgare (Barley) | Poaceae | Kilned Malt Roots | ~4066 µg/g | [1] |
| Panicum miliaceum (Proso Millet) | Poaceae | Seedlings | ~2000 µg/g (0.2%) | [1] |
| Sorghum vulgare (Sorghum) | Poaceae | Seedlings | ~1000 µg/g (0.1%) | [1] |
| Echinopsis candicans | Cactaceae | Whole Plant | 5,000 - 50,000 µg/g (0.5 - 5.0%) | [1] |
| Sceletium tortuosum | Aizoaceae | Foliage and Stems | 27.38 - 1071 µg/g (0.0027 - 0.1071%) | [7][8] |
| Mastocarpus stellatus | Gigartinaceae (Red Algae) | Whole Alga | 1500 - 5500 µg/g dry weight | [9] |
Table 2: Co-occurring Bioactive Compounds in Hordenine-Containing Plants
| Plant Species | Co-occurring Bioactive Compounds | Reference |
| Hordeum vulgare | Gramine, Tyramine, N-methyltyramine | [6] |
| Sceletium tortuosum | Mesembrine alkaloids | [7][8] |
| Citrus aurantium | Synephrine, Tyramine, N-methyltyramine, Octopamine | [6] |
| Galanthus species | Lycorine, Homolycorine, Tazettine, Haemanthamine, Narciclasine, Tyramine | [6] |
| Haloxylon salicornicum | Piperidine, Halosaline, Anabasine, N-methyltyramine, Haloxine, Aldotripiperideine | [6] |
Experimental Protocols
Accurate quantification and characterization of hordenine and its associated phytochemicals necessitate robust experimental protocols.
General Extraction Protocol for Hordenine
A widely used method for the extraction of plant hormones and alkaloids involves solvent extraction.[10]
-
Homogenization: Plant material (fresh or frozen) is ground into a fine powder, often using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.[10]
-
Solvent Extraction: The homogenized tissue is extracted with a suitable solvent. Methanol, or a methanol/water mixture, is a preferred solvent due to its ability to efficiently penetrate plant cells.[10] The mixture is typically agitated for a set period (e.g., 30 minutes).
-
Centrifugation: The extract is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet solid plant debris.[11]
-
Supernatant Collection: The supernatant containing the dissolved phytochemicals is carefully collected.[11]
-
Drying and Reconstitution: The supernatant is dried, often using a speed vacuum, and then reconstituted in a smaller volume of a suitable solvent (e.g., methanol) for analysis.[11]
Analytical Methods for Quantification
Several advanced analytical techniques are employed for the sensitive and specific quantification of hordenine.
HPLC is a common technique for the separation and quantification of hordenine and gramine in barley.[6] The method involves:
-
Stationary Phase: A C18 or a pentafluorophenylpropyl stationary phase can be used for the separation of phenethylamine alkaloids.[6]
-
Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid), is typically used.
-
Detection: UV detection is often employed, with the detector set to a wavelength where hordenine exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[6]
LC-MS/MS is a highly sensitive and selective method for the quantification of hordenine and other protoalkaloids.[6]
-
Ionization: Positive-ion mode electrospray ionization (ESI) is commonly used.
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for hordenine and an internal standard are monitored for high selectivity and accurate quantification.
DART-HRMS is a rapid screening and quantification technique that requires minimal sample preparation.[7][8]
-
Sample Introduction: The bulk plant material can be analyzed in its native form.[7]
-
Ionization: DART ionizes the sample by exposing it to a stream of heated, excited-state gas (typically helium or nitrogen).
-
Quantification: An internal standard, such as hordenine-d6, is used for accurate quantification.[7][8] This method has been validated according to FDA guidelines for bioanalytical methods.[7][8]
Signaling Pathways and Biological Activities
Hordenine exerts its biological effects through the modulation of several key signaling pathways.
Hordenine Biosynthesis Pathway
Hordenine is biosynthesized from the amino acid tyrosine through a series of enzymatic reactions.[2] The pathway involves the decarboxylation of tyrosine to tyramine, followed by two successive N-methylation steps to yield N-methyltyramine and finally hordenine.[2][12]
Caption: Biosynthesis of hordenine from tyrosine.
Anti-Inflammatory Signaling Pathways
Hordenine has demonstrated significant anti-inflammatory properties by suppressing the activation of key pro-inflammatory signaling cascades.[6] It has been shown to inhibit the levels of inflammatory mediators by suppressing the stimulation of AKT, NF-κB, and MAPK signaling pathways.[6][13]
Caption: Hordenine's inhibition of inflammatory pathways.
SPHK-1/S1PR1/STAT3 Signaling Pathway in Ulcerative Colitis
In models of ulcerative colitis, hordenine has been shown to be effective by inhibiting the SPHK-1/S1PR1/STAT3 signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and promotes mucosal healing.[3]
Caption: Hordenine's effect on the SPHK-1/S1PR1/STAT3 pathway.
General Experimental Workflow for Phytochemical Analysis
The process of analyzing the phytochemical profile of hordenine-containing plants follows a logical workflow from sample preparation to data analysis.
Caption: General workflow for phytochemical analysis.
Conclusion
Hordenine-containing plants represent a rich source of bioactive compounds with significant therapeutic potential. A thorough understanding of their phytochemical profiles, facilitated by robust analytical methodologies, is crucial for the development of novel pharmaceuticals and nutraceuticals. The continued exploration of the molecular mechanisms and signaling pathways modulated by hordenine and its associated phytochemicals will undoubtedly pave the way for new applications in human health and disease management.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sucp.ac.in [sucp.ac.in]
- 5. Hordenine in dietary supplements: Why avoid it? [opss.org]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of Hordenine using High-Performance Liquid Chromatography
These application notes provide a detailed protocol for the quantification of hordenine in plant matrices, specifically barley, using High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development.
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare). It is structurally related to the amino acid tyrosine and is known for its stimulant properties. Accurate quantification of hordenine is crucial for quality control in the food and beverage industry, particularly in brewing, as well as for research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the determination of hordenine content.
Signaling Pathways Involving Hordenine
Hordenine has been shown to interact with several cellular signaling pathways, attributing to its diverse pharmacological effects.
-
Sphingosine-1-Phosphate (S1P) Pathway Modulation: Hordenine has been observed to inhibit the S1P/S1PR1/STAT3 signaling pathway, which is implicated in inflammatory processes.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[1]
-
Inhibition of NF-κB and MAPK Signaling: Studies have demonstrated that hordenine can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]
-
Dopamine D2 Receptor Agonism: Hordenine acts as an agonist for the dopamine D2 receptor (DRD2), which may contribute to its neuroprotective and motor function-improving effects observed in preclinical models of Parkinson's disease.[5]
HPLC Method for Hordenine Quantification
This section details the experimental protocol for the quantification of hordenine using a reversed-phase HPLC-UV method.
Experimental Workflow
The overall workflow for hordenine quantification involves sample preparation, HPLC analysis, and data processing.
Reagents and Materials
-
Hordenine analytical standard (≥97.0% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or PVDF)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio.[6] For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of hordenine standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Barley)
-
Grinding: Grind the dried barley sample into a fine powder using a laboratory mill.
-
Extraction: Weigh 1 g of the powdered sample into a centrifuge tube. Add 10 mL of a methanol/water (70:30, v/v) solution.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of hordenine.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution and determine the peak area corresponding to hordenine. Calculate the concentration of hordenine in the sample using the regression equation from the calibration curve.
Method Validation Parameters
The following table summarizes the quantitative data for a validated UPLC-MS/MS method for hordenine, which can be used as a reference.[8][9] It is recommended to perform a full method validation for the specific HPLC-UV method and matrix being used.
| Parameter | Result |
| Linearity Range | 0.2 - 16 ng/mL[8] |
| Correlation Coefficient (R²) | > 0.999[8] |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL[8] |
| Retention Time | Approximately 3.67 min (UPLC-MS/MS)[8] |
Note: The retention time will vary depending on the specific HPLC column and conditions used.
Conclusion
The HPLC-UV method described in these application notes provides a reliable and robust approach for the quantification of hordenine in barley samples. Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining accurate and reproducible results. This method can be adapted for the analysis of hordenine in other plant matrices and dietary supplements with appropriate validation.
References
- 1. Quantitative Antioxidant Profiling Throughout Beer Brewing Followed by Discovery and Isolation of Precursors from Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hordenine in dietary supplements: Why avoid it? [opss.org]
- 7. Separation of Hordenine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of Hordenine in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants, including barley, is gaining interest in the pharmaceutical and nutraceutical fields. It is known to act as a biased agonist of the dopamine D2 receptor.[1][2] Accurate and sensitive quantification of hordenine in human serum is crucial for pharmacokinetic studies, toxicological assessments, and for understanding its physiological effects. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly selective and sensitive method for the determination of hordenine in complex biological matrices like human serum.[3] This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of hordenine in human serum.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated UPLC-MS/MS methods for the analysis of hordenine in human serum or plasma.
Table 1: Method Validation Parameters
| Parameter | Range/Value | Reference |
| Linearity Range | 0.2 - 16 ng/mL | [3] |
| 2 - 2000 ng/mL (in rat plasma) | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [3] |
| 0.05 µg/L (in human plasma) | [5] | |
| Accuracy | 97.0% to 107.7% (in rat plasma) | [4] |
| Precision (RSD) | <8% (intra-day and inter-day in rat plasma) | [4] |
| Recovery | 80.4 - 87.3% (in rat plasma) | [4] |
Table 2: Pharmacokinetic Parameters of Hordenine in Humans
| Parameter | Value | Conditions | Reference |
| Cmax | 12.0–17.3 nM | After beer consumption (0.075 mg hordenine/kg body weight) | [1] |
| 16.4 ± 7.8 µg/L | After oral administration of hordenine-rich dietary supplements | [5] | |
| Tmax | 0 - 60 min | After beer consumption | [1] |
| 65 ± 14 min | After oral administration of hordenine-rich dietary supplements | [5] | |
| Elimination Half-life (t1/2) | 52.7–66.4 min | Free hordenine after beer consumption | [1] |
| 54 ± 19 min | After oral administration of hordenine-rich dietary supplements | [5] |
Experimental Protocols
Two common sample preparation methods for the analysis of hordenine in human serum are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for hordenine determination in human serum.[3]
Materials:
-
Human serum samples
-
Hordenine standard
-
Hordenine-D4 (internal standard)
-
Dichloromethane
-
Diethyl ether
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of human serum in a microcentrifuge tube, add the internal standard (Hordenine-D4).
-
Add a mixture of dichloromethane and diethyl ether as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for UPLC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a general procedure for protein removal from serum samples and has been used for hordenine analysis in plasma.[4]
Materials:
-
Human serum samples
-
Hordenine standard
-
Internal standard (e.g., Caulophylline)[4]
-
Acetonitrile:Methanol (9:1, v/v), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a microcentrifuge tube containing the human serum sample, add the internal standard.
-
Add three volumes of ice-cold acetonitrile:methanol (9:1, v/v) solution to the serum sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Chromatographic Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size) or a UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 μm)[3][4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[4]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate[4]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5-10 µL
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute hordenine, followed by re-equilibration.
Mass Spectrometry Conditions:
-
Mass Spectrometer: Waters Acquity TQ detector or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hordenine: m/z 166.1 → 121.0[4]
-
Hordenine-D4 (IS): m/z 170.1 → 125.0 (or other appropriate transition)
-
-
Collision Energy: Optimization of collision energy is required for the specific instrument used.
Visualizations
Hordenine Analysis Workflow
Caption: Experimental workflow for hordenine analysis in human serum.
Hordenine Fragmentation Pathway
Caption: Proposed fragmentation of hordenine in MS/MS.
Dopamine D2 Receptor Signaling Pathway
Hordenine is a biased agonist of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 3. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Isolation of Hordenine from Hordeum vulgare: Application Notes for Researchers
Abstract
This document provides a detailed protocol for the isolation and purification of hordenine, a bioactive alkaloid, from Hordeum vulgare (barley). The target audience for this guide includes researchers, scientists, and professionals in the field of drug development. This protocol outlines methods for extraction, purification, and quantification of hordenine, supported by quantitative data and a visual representation of the experimental workflow. Furthermore, this document briefly discusses the role of hordenine in plant signaling pathways.
Introduction
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare)[1]. It is synthesized from the amino acid tyrosine through a series of enzymatic steps involving tyramine and N-methyltyramine[2]. Hordenine has garnered interest due to its various pharmacological activities and its role in plant defense mechanisms[1][3]. This protocol details a reliable method for the isolation and purification of hordenine from barley seedlings, providing a foundation for further research into its biological activities.
Data Presentation
The concentration of hordenine in Hordeum vulgare can vary significantly depending on the specific barley line, the tissue type, and the growth conditions. Below is a summary of reported hordenine concentrations from various studies.
Table 1: Hordenine Content in Hordeum vulgare Under Various Conditions
| Barley Line/Cultivar | Tissue | Growth Conditions | Hordenine Concentration | Reference |
| Middle Eastern lines | Roots | One-leaf stage | 327 µg/g (dry weight) | [4] |
| Five different cultivars ('Overture', 'Cristalia', 'Deveron', 'LE7', 'Genie') | Shoots | 16 days post-germination, controlled conditions | Not specified, but detected | [2] |
| Five different cultivars ('Overture', 'Cristalia', 'Deveron', 'LE7', 'Genie') | Roots | 16 days post-germination, controlled conditions | Not specified, but detected | [2] |
| Not specified | Germinated Seeds (Malt) | Bud length 1.25 cm | Approx. 5 times higher than in 0.25 cm bud | [5] |
| Not specified | Germinated Seeds (Malt) | Difference between 0.75 cm and 0.50 cm bud | 33.3 µg/g | [5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the isolation and purification of hordenine from barley seedlings. This protocol is an amalgamation of methods described in the scientific literature, adapted for a standard laboratory setting.
Part 1: Extraction of Hordenine from Barley Roots
This protocol focuses on the extraction of hordenine from the roots of barley seedlings, as they are reported to have a higher concentration of the alkaloid.
Materials and Reagents:
-
Hordeum vulgare seeds
-
Germination trays and growth medium
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Grinder or mortar and pestle
-
pH meter
Procedure:
-
Plant Material Preparation:
-
Germinate Hordeum vulgare seeds in germination trays for 7-10 days.
-
Carefully harvest the seedlings and separate the roots from the shoots.
-
Wash the roots thoroughly with deionized water to remove any growth medium.
-
Freeze-dry the root material and then grind it into a fine powder using a grinder or mortar and pestle.
-
-
Acid-Base Extraction:
-
Suspend the powdered root material in 0.1 M HCl (1:10 w/v).
-
Stir the suspension for 4 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more with 0.1 M HCl.
-
Combine the supernatants and adjust the pH to 10-11 with 1 M NaOH.
-
Extract the alkaline solution three times with an equal volume of dichloromethane in a separatory funnel.
-
Combine the organic (dichloromethane) layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude hordenine extract.
-
Part 2: Purification of Hordenine by Solid-Phase Extraction (SPE)
The crude extract can be further purified using solid-phase extraction to remove interfering compounds.
Materials and Reagents:
-
Crude hordenine extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Ammonium hydroxide
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude hordenine extract in a minimal amount of 20% methanol.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol to elute polar impurities.
-
-
Elution:
-
Elute the hordenine from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.
-
-
Drying:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. The resulting purified solid is enriched in hordenine.
-
Part 3: Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated hordenine and its concentration can be determined using reverse-phase HPLC with UV detection.
Materials and Reagents:
-
Purified hordenine sample
-
Hordenine standard (for comparison and quantification)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid[6].
-
-
Sample and Standard Preparation:
-
Dissolve the purified hordenine and a known amount of hordenine standard in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 224 nm[7].
-
Inject the standard and the sample solutions.
-
Identify the hordenine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of hordenine in the sample by comparing the peak area with a calibration curve generated from a series of standard solutions of known concentrations.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of hordenine from Hordeum vulgare.
Caption: Workflow for the isolation and analysis of hordenine.
Hordenine Biosynthesis and Signaling Pathway
Hordenine is synthesized from tyrosine and has been shown to be involved in plant defense through the jasmonate-dependent signaling pathway.
Caption: Hordenine biosynthesis and its role in plant defense.
Conclusion
This protocol provides a comprehensive guide for the isolation, purification, and analysis of hordenine from Hordeum vulgare. The detailed steps, combined with quantitative data and visual workflows, should enable researchers to successfully obtain and study this important bioactive compound. The elucidation of hordenine's role in the jasmonate-dependent defense pathway opens up further avenues for research into its potential applications in agriculture and medicine.
References
- 1. sucp.ac.in [sucp.ac.in]
- 2. Hordatines and Associated Precursors Dominate Metabolite Profiles of Barley (Hordeum vulgare L.) Seedlings: A Metabolomics Study of Five Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Hordenine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Analysis of alkaloids in bitter orange extract by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Hordenine as a Forensic Marker for Beer Consumption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid, is a constituent of germinated barley (malt), a primary ingredient in beer.[1] Its presence in beer and subsequent absorption into the bloodstream and excretion in urine makes it a promising biomarker for recent beer consumption.[2] In forensic toxicology, the identification of hordenine can provide objective evidence to corroborate statements or suspicions regarding an individual's consumption of beer prior to an incident. This is particularly valuable in cases where the presence of ethanol may have legal implications, such as in driving under the influence (DUI) cases, workplace accidents, or criminal investigations. Hordenine's relatively short half-life provides a detection window that reflects recent consumption.[3][4]
These application notes provide a summary of the current scientific understanding and a detailed protocol for the extraction and quantification of hordenine in biological matrices.
Rationale for Hordenine as a Beer Consumption Marker
The utility of hordenine as a forensic marker is based on the following principles:
-
Specificity: Hordenine is predominantly found in beer due to the malting of barley.[1] While it can be present in other sources like bitter orange or as a component of dietary supplements, its detection in the absence of evidence of other sources strongly suggests beer consumption.[2][5] Other common alcoholic beverages like wine do not contain hordenine.[1]
-
Pharmacokinetics: Following consumption, hordenine is absorbed into the bloodstream, with detectable plasma concentrations appearing shortly after.[3][4] It is then metabolized, primarily through sulfation and glucuronidation, and excreted in the urine.[3] The detection of hordenine and its metabolites provides a clear indication of ingestion.
-
Correlation with Alcohol: Studies have shown a correlation between the elimination of total hordenine and blood alcohol concentration, further strengthening its utility as a marker for beer consumption.
A logical workflow for the application of hordenine as a forensic marker is presented below.
Caption: Logical workflow for hordenine analysis in forensic toxicology.
Quantitative Data
The concentration of hordenine can vary significantly depending on the type of beer. The following tables summarize quantitative data from published studies.
Table 1: Hordenine Concentration in Various Beer Types
| Beer Type | Average Hordenine Concentration (mg/L) | Range (mg/L) |
| Strong Beers | >4.0 | 4.20 - 8.56 |
| Kölsch | 3.40 | - |
| Altbier | 2.65 | - |
| Pilsner | 2.46 | 1.05 - 6.32 |
| Wheat Beer | ~2.0 | - |
| Beer Cocktails | - | 1.29 - 2.19 |
| Alcohol-Free Beers | - | 1.24 - 1.44 |
Table 2: Pharmacokinetic Data of Hordenine After Beer Consumption
| Parameter | Value | Biological Matrix |
| Maximum Plasma Concentration (Cmax) | 12.0 - 17.3 nM | Plasma |
| Time to Maximum Concentration (Tmax) | 0 - 60 min | Plasma |
| Elimination Half-Life (t1/2) | 52.7 - 66.4 min | Plasma |
| Peak Urinary Excretion | 2 - 3.5 h post-consumption | Urine |
| Total Urinary Excretion (24h) | 9.9% of ingested dose | Urine |
Table 3: Analytical Method Validation Parameters for Hordenine in Serum
| Parameter | Value |
| Linearity Range | 0.2 - 16 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Recovery | 50% - 125% |
Source:[2]
Experimental Protocols
The following is a detailed protocol for the determination of hordenine in human serum, adapted from validated UPLC-MS/MS methods.[2]
Materials and Reagents
-
Hordenine reference standard
-
Hordenine-D4 (internal standard)
-
Dichloromethane
-
Diethyl ether
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human serum (blank)
Instrumentation
-
Waters Acquity® UPLC system or equivalent
-
Waters Acquity® TQ detector or equivalent tandem mass spectrometer with a positive electrospray ionization (ESI) source
-
Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5-μm particle size) or equivalent
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of serum into a glass tube.
-
Add the internal standard (hordenine-D4) to each sample.
-
Add 2 mL of a dichloromethane and diethyl ether mixture.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Analysis
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-8 min: Return to 95% A
-
8-10 min: Re-equilibration at 95% A
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hordenine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Hordenine-D4: Precursor ion > Product ion (specific m/z values to be optimized)
-
The experimental workflow for sample analysis is depicted in the following diagram.
Caption: Sample preparation and analysis workflow.
Interpretation of Results
-
Qualitative: The presence of hordenine above the limit of detection is a strong indicator of recent beer consumption.
-
Quantitative: While a direct correlation to the amount of beer consumed is challenging due to variations in beer types and individual metabolism, the concentration of hordenine can provide a semi-quantitative estimate of exposure.
-
Context is Key: All toxicological findings should be interpreted in the context of the case history, including witness statements and other evidence. The possibility of hordenine intake from other sources, such as dietary supplements, should be considered and ruled out if possible.
Limitations and Future Research
A significant consideration in forensic toxicology is the stability of analytes in postmortem specimens. To date, there is a lack of published studies specifically investigating the postmortem stability of hordenine. Factors such as enzymatic degradation and bacterial activity could potentially alter hordenine concentrations after death. Therefore, caution should be exercised when interpreting hordenine levels in postmortem samples.
Future research should focus on:
-
Postmortem Stability Studies: Comprehensive studies are needed to evaluate the stability of hordenine in various postmortem matrices (e.g., blood, urine, vitreous humor) under different storage conditions and postmortem intervals.
-
Metabolite Analysis: Further investigation into the pharmacokinetics and stability of hordenine metabolites (sulfate and glucuronide conjugates) may provide a longer detection window and additional markers for beer consumption.
-
Population Studies: Large-scale studies are required to establish typical hordenine concentrations in the general population following consumption of different types of beer to aid in the interpretation of forensic results.
Hordenine Signaling Pathway
For informational purposes, hordenine has been identified as a biased agonist of the dopamine D2 receptor.[3] It activates the receptor through G-protein signaling, which may contribute to the rewarding effects of beer consumption. This is distinct from the primary mechanism of dopamine.
Caption: Hordenine's interaction with the dopamine D2 receptor.
References
- 1. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]
- 3. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. "POSTMORTEM STABILITY OF DRUGS IN BLOOD AND TISSUES" by Barry Steven Levine [scholarscompass.vcu.edu]
- 6. Influence of Drugs and Toxins on Decomposition Dynamics: Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine: A Promising Neuroprotective Agent in Parkinson's Disease Research
Application Notes and Protocols for Researchers
Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like germinated barley and bitter orange, is emerging as a compound of significant interest in Parkinson's disease (PD) research.[1][2] Studies have demonstrated its potential to mitigate motor deficits and protect dopaminergic neurons in various preclinical models. These effects are attributed to its dual action as a dopamine D2 receptor (DRD2) agonist and a potent anti-inflammatory agent.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing hordenine in PD research models, aimed at researchers, scientists, and drug development professionals.
Application Notes
Hordenine's neuroprotective effects are primarily linked to two key mechanisms:
-
Dopamine D2 Receptor (DRD2) Agonism: Hordenine acts as a direct agonist of the DRD2, mimicking the action of dopamine.[1][2][5] This stimulation of postsynaptic dopamine receptors can help compensate for the dopamine deficiency that characterizes Parkinson's disease, thereby improving motor symptoms.[1][2] Unlike dopamine, hordenine has the ability to cross the blood-brain barrier.[5][6]
-
Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation is a key pathological feature of Parkinson's disease.[3][4] Hordenine has been shown to suppress neuroinflammation by inhibiting the activation of microglia and downregulating pro-inflammatory signaling pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][7] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[3][8] Furthermore, hordenine may exert antioxidant effects, although this is a less explored mechanism in the context of PD.[7]
Additionally, some evidence suggests that hordenine may act as a monoamine oxidase B (MAO-B) inhibitor.[9] MAO-B is an enzyme that degrades dopamine in the brain, and its inhibition is a therapeutic strategy in PD to increase dopamine availability.[10][11]
Experimental Models
Hordenine has been successfully tested in a variety of established Parkinson's disease models:
-
In Vitro Models:
-
SH-SY5Y human neuroblastoma cells: These cells are a widely used model for studying dopaminergic neuron function and toxicity.[1][12][13] They can be treated with neurotoxins like MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA) to mimic PD pathology.[12][13]
-
BV-2 microglial cells: This cell line is used to study neuroinflammation. Lipopolysaccharide (LPS) is often used to induce an inflammatory response in these cells.[3][4]
-
-
In Vivo Models:
-
MPTP-induced mouse model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of PD in mice.[1][14][15]
-
6-OHDA-induced rat and mouse models: 6-hydroxydopamine is another neurotoxin that is directly injected into the brain to create lesions in the dopaminergic system.[1][3][16]
-
Caenorhabditis elegans model: This nematode model can be used to study the effects of hordenine on α-synuclein accumulation and dopamine-dependent behaviors.[1][2]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of hordenine in various Parkinson's disease models.
Table 1: Effects of Hordenine on Motor Function in MPTP-Induced Mice [1]
| Behavioral Test | Treatment Group | Result |
| Pole Test | MPTP + Hordenine (20 mg/kg) | Significant decrease in time to turn and climb down compared to MPTP group. |
| Gait Analysis | MPTP + Hordenine (20 mg/kg) | Significant improvement in average speed, cadence, stride length, and swing speed compared to MPTP group. |
Table 2: Neuroprotective and Anti-inflammatory Effects of Hordenine
| Model | Treatment | Key Finding | Reference |
| 6-OHDA Rat Model | Hordenine (50 mg/kg) | Significantly inhibited the loss of dopaminergic neurons in the substantia nigra. | [3] |
| BV-2 Cells (LPS-induced) | Hordenine | Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6). | [3] |
| SH-SY5Y Cells | Hordenine | Increased levels of phosphorylated CREB and BDNF. | [1] |
| Alzheimer's Rat Model | Hordenine (50 & 75 mg/kg) | Significantly reduced pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB levels. | [17] |
Experimental Protocols
In Vitro Protocols
1. Neuroprotection Assay in SH-SY5Y Cells
-
Objective: To assess the protective effect of hordenine against neurotoxin-induced cell death.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[18][19]
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of hordenine (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as MPP+ (e.g., 500 µM) or 6-OHDA (e.g., 100 µM) to the wells (excluding the control group).[12][13]
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT assay or similar method.
-
2. Anti-inflammatory Assay in BV-2 Microglial Cells
-
Objective: To evaluate the effect of hordenine on the inflammatory response in microglial cells.
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Protocol:
-
Seed BV-2 cells in 24-well plates.
-
Pre-treat the cells with different concentrations of hordenine for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Cell lysates can be used for Western blot analysis to determine the expression of proteins in the NF-κB and MAPK signaling pathways.
-
In Vivo Protocols
1. MPTP-Induced Mouse Model of Parkinson's Disease
-
Objective: To investigate the effect of hordenine on motor deficits and dopaminergic neuron survival in a mouse model of PD.
-
Protocol:
-
Administer MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) once daily for 5-7 consecutive days to induce the parkinsonian phenotype.[1][14]
-
Administer hordenine (e.g., 10, 20, or 50 mg/kg) by oral gavage or intraperitoneal injection daily.[1][3] Hordenine treatment can be started before, during, or after MPTP administration depending on the study design (preventive or therapeutic).
-
Perform behavioral tests to assess motor function, such as the pole test and gait analysis, at the end of the treatment period.[1]
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Analyze the substantia nigra and striatum for:
-
2. 6-OHDA-Induced Rat Model of Parkinson's Disease
-
Objective: To assess the neuroprotective effects of hordenine in a unilateral lesion model of PD.
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Protocol:
-
Anesthetize the rats and perform stereotaxic surgery to inject 6-OHDA into the medial forebrain bundle or the substantia nigra.[3] This creates a unilateral lesion.
-
Administer hordenine (e.g., 50 mg/kg, oral gavage) daily, starting before or after the 6-OHDA lesion.[3]
-
Assess motor asymmetry using the apomorphine- or amphetamine-induced rotation test.
-
After the treatment period, sacrifice the animals and perform histological and biochemical analyses on the brain tissue as described for the MPTP model.
-
Signaling Pathways and Experimental Workflows
Caption: Hordenine's dual mechanism of action in Parkinson's disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Hordenine Benefits: Top 3 Effects of the Supplement Derived from Bitter Orange | by Lift Mode | Medium [medium.com]
- 10. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 11. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 12. article.imrpress.com [article.imrpress.com]
- 13. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Frontiers | Commentary: Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 17. Evaluation of Hordenine's Therapeutic Potential in Alzheimer's Disease-Induced Cognitive and Oxidative Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for evaluation of neurotrophic strategies in Parkinson’s disease-related dopaminergic and sympathetic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 20. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
Application Note: Development of a Cell-Based Assay for Screening Hordenine and a-Lipoic Acid Binding to the Dopamine D2 Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hordenine, a phenylethylamine alkaloid found in various plants, has garnered interest for its potential pharmacological activities. Emerging evidence suggests that hordenine acts as an agonist at the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) critically involved in neurotransmission and a key target for therapeutics addressing neurological and psychiatric disorders. The D2R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This application note provides a comprehensive protocol for developing a robust cell-based assay to characterize the binding of hordenine to the human dopamine D2 receptor and to assess its functional consequences. The assay is designed for researchers in drug discovery and pharmacology to screen and characterize compounds targeting the D2R.
Principle of the Assays
This protocol outlines two key cell-based assays: a radioligand binding assay to determine the affinity of hordenine for the D2R and a functional assay to measure the downstream effect on cAMP production.
-
Radioligand Binding Assay: This competitive binding assay utilizes a known high-affinity radiolabeled antagonist for the D2R, [3H]-spiperone, to determine the binding affinity (Ki) of unlabeled ligands, such as hordenine. The assay measures the ability of a test compound to displace the radioligand from the receptor, allowing for the quantification of its binding affinity.
-
cAMP Functional Assay: This assay quantifies the functional consequence of D2R activation. As the D2R is Gi/o-coupled, its activation by an agonist like hordenine will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator, which establishes a detectable baseline of cAMP.
Data Presentation
The following tables summarize the binding affinities and functional potencies of hordenine and reference compounds at the human dopamine D2 receptor.
Table 1: Radioligand Binding Affinity for the Human Dopamine D2 Receptor
| Compound | Ligand Type | Radioligand | Cell Line | Ki (nM) |
| Hordenine | Agonist | [3H]-spiperone | HEK293-D2R | 13,000 |
| Quinpirole | Agonist | [3H]-spiperone | Mouse Striatum | N/A |
| Haloperidol | Antagonist | [3H]-spiperone | CHO-K1/D2R | 2.0 - 2.84[2] |
Table 2: Functional Potency at the Human Dopamine D2 Receptor (cAMP Inhibition)
| Compound | Ligand Type | Cell Line | EC50/IC50 (nM) |
| Hordenine | Agonist | Not Reported | Not Reported |
| Dopamine | Agonist | DRD2 Nomad Cell Line | 2760[3] |
| Quinpirole | Agonist | CHO-D2 cells | 1.1[4] |
| Haloperidol | Antagonist | CHO-D2 cells | Not Reported |
Experimental Protocols
Cell Culture
Recommended Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (long isoform). Several commercial vendors provide such cell lines.
Culture Medium:
-
DMEM, high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined based on the cell line provider's recommendation)
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For assays, seed cells into appropriate multi-well plates (e.g., 96-well) and allow them to adhere and reach the desired confluency (typically 24-48 hours).
Radioligand Binding Assay Protocol
Materials:
-
HEK293-D2R cells
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol)
-
Unlabeled Ligands: Hordenine, Quinpirole, Haloperidol
-
Non-specific binding control: 10 µM Haloperidol
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Harvest HEK293-D2R cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of a range of concentrations of the unlabeled test compound (e.g., hordenine).
-
50 µL of [3H]-spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold binding buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol
Materials:
-
CHO-D2R cells
-
Assay Buffer: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
Test compounds: Hordenine, Quinpirole
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well white opaque assay plates
Procedure:
-
Cell Plating:
-
Seed CHO-D2R cells into a 96-well white opaque plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Agonist Assay:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing a range of concentrations of the agonist (e.g., hordenine or quinpirole).
-
Add 50 µL of assay buffer containing forskolin (the final concentration of forskolin should be pre-determined to elicit a submaximal stimulation of cAMP, e.g., 1-10 µM).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels (or the assay signal) against the log concentration of the agonist.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Hordenine Receptor Binding Assay.
References
Application Notes and Protocols for In Vivo Administration of Hordenine in Motor Deficit Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley and beer, has garnered scientific interest for its potential therapeutic effects on motor deficits.[1] This document provides detailed application notes and protocols for the in vivo administration of hordenine in mouse models of motor dysfunction, particularly those mimicking Parkinson's disease. The protocols outlined below are based on established research demonstrating hordenine's efficacy in improving locomotor function, gait, and postural balance.[1][2]
Mechanism of Action
Hordenine primarily acts as a dopamine D2 receptor (DRD2) agonist.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to dopamine deficiency in the striatum, resulting in characteristic motor impairments.[1][2] By activating DRD2, hordenine can mimic the effects of dopamine, thereby alleviating these motor deficits.[1][2] Additionally, hordenine has been shown to possess neuroprotective and anti-inflammatory properties, potentially by inhibiting the NF-κB and MAPK signaling pathways.[4]
Data Presentation: Quantitative Summary of Hordenine Administration and Effects
The following table summarizes key quantitative data from preclinical studies investigating the effects of hordenine on motor deficits in mice.
| Parameter | Details | Reference |
| Animal Model | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease model in mice. | [2] |
| 6-OHDA (6-hydroxydopamine)-induced Parkinson's disease model in mice. | [2] | |
| Hordenine Dosage | 30 mg/kg/day and 100 mg/kg/day. | [2] |
| Administration Route | Oral gavage. | [5] |
| Vehicle | 0.5% carboxymethylcellulose sodium (CMC-Na). | [2] |
| Treatment Duration | 12 consecutive days following the last MPTP injection. | [2] |
| 22 consecutive days for the 6-OHDA model. | [2] | |
| Positive Control | Pramipexole (PPX) at 1 mg/kg, suspended in 0.5% CMC-Na. | [2] |
| Key Behavioral Tests | Pole test, Gait analysis. | [2] |
| Observed Effects | - Improved locomotor dysfunction.[1][2] - Ameliorated gait abnormalities.[1][2] - Corrected postural imbalance.[1][2] | [1][2] |
Experimental Protocols
Preparation of Hordenine Solution
-
Materials: Hordenine (analytical grade), 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure:
-
Calculate the required amount of hordenine based on the desired concentration (e.g., for a 10 mg/mL solution to deliver 100 mg/kg to a 25g mouse, the volume would be 0.25 mL).
-
Weigh the calculated amount of hordenine powder.
-
Suspend the hordenine powder in the 0.5% CMC-Na solution.
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: 12-week-old male C57BL/6 mice are commonly used.[6]
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.[6]
-
MPTP Administration:
-
Dissolve MPTP hydrochloride in sterile saline.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg/day for five consecutive days.[2]
-
House mice under appropriate safety conditions due to the neurotoxicity of MPTP.
-
Hordenine Administration
-
Grouping: Randomly divide the mice into the following groups (n=10 per group):
-
Control (Vehicle only)
-
MPTP + Vehicle
-
MPTP + Hordenine (30 mg/kg)
-
MPTP + Hordenine (100 mg/kg)
-
MPTP + Pramipexole (1 mg/kg) (Positive Control)
-
-
Administration:
Behavioral Testing for Motor Deficits
It is recommended to perform a battery of behavioral tests to assess different aspects of motor function.[7][8]
This test evaluates bradykinesia and overall motor coordination.[9][10]
-
Apparatus: A vertical wooden or metal pole (approximately 50 cm long, 1 cm in diameter) with a rough surface, placed in the home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the time to climb down to the base of the pole (T-climb).
-
A cut-off time of 60 seconds is typically used.
-
This provides detailed information about walking patterns and coordination.[2]
-
Apparatus: A runway with a transparent floor and a high-speed camera positioned underneath.
-
Procedure:
-
Allow the mouse to walk along the runway.
-
Record several runs for each mouse.
-
Analyze the video recordings to determine various gait parameters, including:
-
Average speed
-
Cadence (steps per second)
-
Stride length
-
Step cycle
-
Stand/swing phase duration
-
-
This test is widely used to assess motor coordination and balance.[8][9][11]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a few days prior to testing.
-
During testing, place the mouse on the rod and gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials for each mouse and average the results.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vivo hordenine administration and motor deficit assessment in mice.
Caption: Proposed signaling pathways for hordenine's effects on motor function.
References
- 1. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 10. Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis [imrpress.com]
- 11. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Hordenine in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley (Hordeum vulgare), from which it derives its name. It is structurally related to the stimulant ephedrine and is often included in dietary supplements marketed for weight loss and athletic performance. Due to its potential stimulant effects, including increased heart rate and blood pressure, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have raised concerns about its safety in these products.[1][2] The FDA has determined that hordenine is a "new dietary ingredient" for which a notification has not been submitted, rendering products containing it as "adulterated."[1][3] Therefore, robust and validated analytical methods for the accurate detection and quantification of hordenine in complex dietary supplement matrices are crucial for quality control, regulatory compliance, and consumer safety.
This document provides detailed application notes and protocols for the analysis of hordenine in dietary supplements using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The two primary analytical techniques for the quantification of hordenine in dietary supplements are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is widely accessible and cost-effective for the routine analysis of hordenine. It relies on the principle that hordenine absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of hordenine in the sample. While reliable, this method may be susceptible to interference from other compounds in complex matrices that absorb at a similar wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that provides a high degree of confidence in the identification and quantification of hordenine.[4][5][6] After chromatographic separation, the molecules are ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions of hordenine, providing a unique molecular fingerprint that minimizes the risk of interference from other components in the supplement matrix.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary based on the specific instrument, column, and matrix being analyzed.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL[7][8] |
| Linearity (R²) | > 0.995 | > 0.999[5] |
| Recovery | 85 - 115% | 88 - 125%[4] |
| Precision (RSD) | < 5% | < 15% |
Experimental Protocols
Generic Sample Preparation for Dietary Supplements
Dietary supplements come in various forms, including powders, capsules, and liquids. This protocol provides a general framework for extracting hordenine from these matrices.
Materials:
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Homogenization:
-
Powders: Accurately weigh approximately 100 mg of the homogenized powder into a 50 mL centrifuge tube.
-
Capsules: Open a representative number of capsules (e.g., 10), empty and mix the contents thoroughly. Weigh approximately 100 mg of the mixed powder.
-
Liquids: Pipette a known volume (e.g., 1 mL) of the liquid supplement into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an appropriate extraction solvent to the centrifuge tube. A common solvent is methanol/water (80:20, v/v) with 0.1% formic acid.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath to facilitate extraction.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pelletize solid excipients.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
-
Dilution (if necessary):
-
Depending on the expected concentration of hordenine, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
-
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 10-40% B
-
15-20 min: 40-90% B
-
20-22 min: 90% B
-
22-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 224 nm[9]
Procedure:
-
Prepare a series of hordenine standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the hordenine peak based on its retention time compared to the standard.
-
Quantify the amount of hordenine in the sample using the calibration curve.
LC-MS/MS Method Protocol
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or HILIC analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: (Can be optimized based on the specific column and system)
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hordenine: Precursor ion (m/z) 166.1 → Product ion (m/z) 121.1
-
(Optional Internal Standard: Hordenine-d6) Precursor ion (m/z) 172.1 → Product ion (m/z) 127.1
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument.
Procedure:
-
Prepare a series of hordenine standard solutions in the mobile phase (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Confirm the identity of hordenine by comparing the retention time and the ratio of the MRM transitions to a reference standard.
-
Quantify the amount of hordenine in the sample using the calibration curve.
Method Validation
For both HPLC-UV and LC-MS/MS methods, it is essential to perform a proper method validation to ensure the reliability of the results. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of hordenine in dietary supplements. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the availability of instrumentation. Proper sample preparation and method validation are critical to ensure accurate and defensible results, which are paramount for regulatory compliance and consumer safety in the dietary supplement industry.
References
- 1. Determination of bitter orange alkaloids in dietary supplement Standard Reference Materials by liquid chromatography with atmospheric-pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Magnetic Core–Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma-Preliminary Data on Pharmacokinetic Study after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of alkaloids in bitter orange extract by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Notes and Protocols for Pharmacokinetic Modeling of Hordenine Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of hordenine pharmacokinetics following oral administration. The included protocols and data are intended to guide researchers in designing and conducting their own studies on this bioactive compound.
Hordenine, a phenylethylamine alkaloid found in various plants, including germinated barley, has garnered interest for its potential pharmacological effects.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its safety and efficacy.
Pharmacokinetic Profile of Hordenine
Hordenine is rapidly absorbed after oral administration, though its bioavailability can be influenced by efflux transport and first-pass metabolism in intestinal epithelial cells.[1] Studies in humans have shown that after consuming beer containing hordenine, maximum plasma concentrations are reached within 0 to 60 minutes.[2][3] The primary metabolic pathways for hordenine involve phase II metabolism, initially dominated by sulfation, followed by glucuronidation.[2][3]
The elimination half-life of free hordenine in human plasma is relatively short, ranging from 52.7 to 66.4 minutes.[3] A significant portion of the ingested hordenine is excreted in the urine, with about 9.9% of the dose being eliminated within 24 hours.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of hordenine from various studies.
Table 1: Pharmacokinetic Parameters of Hordenine in Humans after Oral Administration (from Beer Consumption)
| Parameter | Value | Reference |
| Dose | 0.075 mg/kg body weight | [2][3] |
| Tmax (Time to Maximum Concentration) | 0 - 60 min | [2][3] |
| Cmax (Maximum Concentration) of free hordenine | 12.0 - 17.3 nM | [2][3] |
| Elimination Half-life (t1/2) of free hordenine | 52.7 - 66.4 min | [3] |
| Urinary Excretion (24h) | ~9.9% of ingested dose | [2][3] |
Table 2: Pharmacokinetic Parameters of Hordenine in Horses after Oral Administration
| Parameter | Value | Reference |
| Dose | 2.0 mg/kg body weight | [4][5] |
| Tmax (Time to Maximum Concentration) | ~1 h | [4][5] |
| Cmax (Maximum Concentration) | ~0.15 - 0.17 µg/mL | [4] |
| Bioavailability | ~100% | [4] |
Table 3: Pharmacokinetic Parameters of Hordenine in Rats after Oral Administration
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 65 ± 14 min | [6] |
| Cmax (Maximum Concentration) | 16.4 ± 7.8 µg/L | [6] |
| Elimination Half-life (t1/2) | 54 ± 19 min | [6] |
| Apparent Volume of Distribution (Vd) | 6000 ± 2600 L | [6] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
This protocol is based on the methodology for studying hordenine pharmacokinetics after beer consumption.[2][3]
a. Study Design:
-
Subjects: Healthy human volunteers.
-
Administration: Oral administration of a standardized dose of hordenine via beer.
-
Sample Collection: Collect blood samples at predefined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration. Collect urine samples over a 24-hour period.
b. Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Measure the total volume of urine collected over 24 hours and store aliquots at -20°C.
c. Bioanalytical Method: UHPLC-ESI-MS/MS
-
Instrumentation: An ultrahigh-performance liquid chromatography (UHPLC) system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).[2][3]
-
Sample Preparation: Perform protein precipitation of plasma samples. For urine samples, a simple dilution may be sufficient. Use a deuterated internal standard (e.g., hordenine-d6) for accurate quantification.[7]
-
Chromatographic Separation: Utilize a suitable C18 column with a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[8]
In Vivo Pharmacokinetic Study in Animals (Rats)
This protocol is adapted from a study on hordenine pharmacokinetics in rats.[9]
a. Study Design:
-
Animals: Sprague-Dawley rats.
-
Administration: Oral gavage of a defined hordenine solution.
-
Sample Collection: Collect blood samples via tail vein or other appropriate methods at various time points post-administration.
b. Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Perform protein precipitation using a mixture of acetonitrile and methanol (9:1, v/v).[9]
c. Bioanalytical Method: UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.[9]
-
Internal Standard: Use a suitable internal standard such as caulophylline.[9]
-
Chromatographic Separation: Employ a UPLC BEH HILIC column with a gradient mobile phase consisting of acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate).[9]
-
Mass Spectrometry: Use an electrospray ionization source in positive ion mode and MRM for quantification.[9] The target fragment ions for hordenine are m/z 166.1 → 121.0.[9]
Visualizations
Caption: Experimental workflow for a hordenine pharmacokinetic study.
Caption: Logical flow of the pharmacokinetic modeling process.
Caption: Primary metabolic pathways of hordenine.
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Hordenine Quantification in Plant Matrices Using DART-HRMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, including barley (Hordeum vulgare), bitter orange (Citrus aurantium), and certain cacti. It is known for its mild stimulant and nootropic effects, leading to its inclusion in dietary supplements and performance enhancers. Traditional methods for hordenine quantification, such as HPLC and GC-MS, often require extensive and time-consuming sample preparation steps.[1][2] Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a powerful alternative for rapid, direct, and sensitive analysis of hordenine in complex plant matrices with minimal to no sample preparation.[1][3][4] This application note provides a detailed protocol for the quantification of hordenine in plant materials using DART-HRMS.
Principle of DART-HRMS
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state.[4][5] In the DART source, heated helium gas is subjected to an electrical discharge, creating a plasma of electronically excited helium atoms (metastables).[3][5] These metastables interact with ambient atmospheric molecules (typically water) to create protonated water clusters, which act as the primary ionizing agents. When a sample is introduced into this gas stream, the analyte molecules on the surface are thermally desorbed and ionized via proton transfer. The resulting ions are then guided into a high-resolution mass spectrometer (HRMS) for accurate mass analysis and quantification. This process is nearly instantaneous and circumvents the need for chromatographic separation.[3]
Experimental Protocols
Materials and Reagents
-
Standards: Hordenine hydrochloride (analytical standard), Hordenine-d6 (internal standard).
-
Solvents: Methanol (LC-MS grade), Deionized water.
-
Plant Material: Dried and ground plant tissue (e.g., leaves, stems, roots).
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, micropipettes, autosampler vials or glass capillaries for sample introduction.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of hordenine hydrochloride and dissolve in 10 mL of methanol.
-
Accurately weigh 1 mg of hordenine-d6 and dissolve in 1 mL of methanol.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the hordenine-d6 primary stock solution 1:100 with methanol.
-
-
Calibration Standards (0.5 - 100 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the hordenine primary stock solution with methanol.
-
Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL. For example, to 1 mL of each calibration standard, add 100 µL of the 10 µg/mL IS solution.
-
Sample Preparation
The key advantage of DART is the minimal sample preparation required.[4][6]
Method A: Direct Analysis (for fresh or homogenous material)
-
Cut a small, representative piece of the fresh plant material (e.g., a 2x2 mm leaf section).
-
Using forceps, hold the sample in the DART gas stream between the ion source and the mass spectrometer inlet.
Method B: Simple Solvent Extraction (for dried or powdered material)
-
Accurately weigh 10-20 mg of the homogenized, dried plant powder into a microcentrifuge tube.
-
Add 1 mL of methanol containing the internal standard (1 µg/mL hordenine-d6).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the solid material.
-
Dip the closed end of a clean glass capillary into the supernatant and present it to the DART gas stream for analysis.
DART-HRMS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| DART Source | |
| Ionization Mode | Positive (+) |
| Gas | Helium |
| Gas Temperature | 350 - 450 °C |
| Grid Electrode Voltage | +250 V |
| Mass Spectrometer | |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Mass Range | m/z 50 - 500 |
| Resolution | > 60,000 FWHM |
| Monitored Ions (Exact Mass) | Hordenine [M+H]⁺: 166.1226 |
| Hordenine-d6 [M+H]⁺: 172.1594 |
Data Presentation and Results
Quantitative analysis is performed by generating a calibration curve based on the peak area ratio of the hordenine analyte to the hordenine-d6 internal standard. The method should be validated for linearity, accuracy, precision, and sensitivity.
Table 1: Quantitative Performance of the DART-HRMS Method
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [1] |
| Linearity Range (R²) | 1 - 100 µg/mL (>0.99) | [2] |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example Hordenine Concentrations in Plant-Derived Products
| Sample Matrix | Hordenine Concentration (mg/g) | Reference |
| Sceletium tortuosum Product 1 | 0.027 | [1] |
| Sceletium tortuosum Product 2 | 1.071 | [1] |
| Germinated Barley (Hordeum vulgare) | Varies with germination time | [7][8] |
Mandatory Visualizations
Hordenine Biosynthesis Pathway
The biosynthesis of hordenine in plants like barley begins with the amino acid L-Tyrosine.[7] Tyrosine undergoes decarboxylation to form tyramine, which is then sequentially N-methylated twice, using S-adenosyl methionine (SAM) as a methyl donor, to first produce N-methyltyramine and finally hordenine.[8][9]
Experimental Workflow
The workflow for hordenine quantification using DART-HRMS is streamlined, emphasizing speed and efficiency from sample collection to final data analysis.
Conclusion
DART-HRMS provides a robust, rapid, and reliable method for the quantification of hordenine in various plant matrices.[1][10] The elimination of complex sample preparation and chromatographic separation steps significantly reduces analysis time, making it an ideal high-throughput screening tool for quality control in the dietary supplement industry, forensic analysis of plant-based psychoactive materials, and research in plant metabolomics.[2][11][12] The protocol presented here is validated and demonstrates excellent sensitivity and accuracy, proving DART-HRMS to be a superior alternative to conventional analytical techniques.
References
- 1. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Direct analysis in real time--a critical review on DART-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. DART-HRMS allows the detection of toxic alkaloids in animal autopsy specimens and guides the selection of confirmatory methods in accidental plant poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Hordenine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of hordenine analogs. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in the exploration of this versatile scaffold for various therapeutic applications, including as modulators of G-protein coupled receptors and as anti-infective agents.
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Its structural simplicity and amenability to chemical modification make it an attractive scaffold for the development of novel therapeutic agents. Hordenine and its analogs have been shown to interact with a range of biological targets, including adrenergic receptors and trace amine-associated receptor 1 (TAAR1), and exhibit activities such as quorum sensing inhibition in pathogenic bacteria.[1][2][3] This document outlines synthetic strategies for the preparation of hordenine analogs and provides detailed protocols for their biological characterization, facilitating structure-activity relationship (SAR) studies.
Synthesis of Hordenine Analogs
The synthesis of hordenine analogs can be achieved through various established synthetic routes. The general structure of a hordenine analog consists of a substituted phenyl ring connected to an ethylamine backbone, with further modifications possible on the amine. Key synthetic strategies include:
-
Reductive Amination: A versatile method for introducing or modifying the N-alkyl groups of the phenethylamine core. This typically involves the reaction of a phenethylamine precursor with an aldehyde or ketone in the presence of a reducing agent.
-
N-Alkylation: Direct alkylation of the amino group of tyramine or a related phenethylamine with an appropriate alkyl halide.
-
Modifications of the Phenyl Ring: Synthesis can start from appropriately substituted benzaldehydes or phenylacetic acids to introduce various substituents on the aromatic ring.
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl Hordenine Analogs via Reductive Amination
This protocol describes a general method for the synthesis of N-mono- and N,N-dialkyl hordenine analogs starting from tyramine.
Materials:
-
Tyramine hydrochloride
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of tyramine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.0-1.2 eq for mono-alkylation, >2.0 eq for di-alkylation) to the reaction mixture and stir for 1 hour at room temperature to form the imine or enamine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated hordenine analog.
Structure-Activity Relationship (SAR) Studies
The biological activity of hordenine analogs is highly dependent on their structural features. Key modifications that influence activity include:
-
Substitution on the Phenyl Ring: The presence and position of hydroxyl, methoxy, or other groups on the phenyl ring can significantly affect receptor binding and selectivity.
-
Alkylation of the Amino Group: The size and nature of the N-alkyl substituents play a crucial role in the potency and efficacy at various targets. For instance, N-methylation to produce hordenine is a key step in its biosynthesis and impacts its pharmacological profile.
-
Modifications to the Ethylamine Side Chain: Introduction of substituents, such as an alpha-methyl group, can alter the compound's metabolic stability and receptor interactions.
Data Presentation: Quantitative SAR Data
The following tables summarize the biological activities of a selection of hordenine analogs against various targets.
Table 1: Quorum Sensing Inhibition in Pseudomonas aeruginosa
| Compound | Structure | Pyocyanin Inhibition (%) at 200 µg/mL | Biofilm Inhibition (%) at 200 µg/mL | Reference |
| Hordenine | p-OH, N,N-di-CH₃ | 15.5 | 0.08 | [2] |
| Analog 2 | p-OH, N-CH₃, α-CH₃ | 20.9 | 10.7 | [2] |
| Analog 7 | p-OH, N-H, α,β-dehydro | 3.2 | 17.5 | [2] |
| Analog 12 | p-OH, N-CH₃, α-CH₃, α,β-dehydro | 34.6 | 19.7 | [2] |
| Analog 23 | p-OH, N-H | 14.5 | 18.1 | [2] |
| Analog 26 | N-CH₃ | 24.0 | 10.8 | [2] |
| Analog 27 | N-H | 26.8 | 1.2 | [2] |
| Analog 28 | p-OH, N-CH₃, α,β-dehydro | 28.3 | 40.8 | [2] |
Table 2: Activity at Human Adrenergic and TAAR1 Receptors
| Compound | Adrenergic α1B (EC₅₀, µM) | Adrenergic α1D (EC₅₀, µM) | TAAR1 (EC₅₀, µM) | Reference |
| Hordenine | 5.7 | 34 | 47 | [1] |
| Tyramine | >300 | >300 | 9.5 | [1] |
| N-Methyltyramine | >300 | >300 | 23 | [1] |
| β-Methylphenethylamine | >300 | >300 | 2.1 | [1] |
| Dimethylphenethylamine | 6.1 | 8.4 | 21 | [1] |
| Halostachine | 1.1 | 2.1 | 74 | [1] |
Table 3: Cytotoxicity of Hordenine against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| H1299 (Lung Carcinoma) | 25.3 | [4] |
| A549 (Lung Carcinoma) | 35.8 | [4] |
Experimental Protocols for Biological Evaluation
Protocol 1: Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
This protocol details a method to assess the ability of hordenine analogs to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
Hordenine analogs dissolved in DMSO (stock solutions)
-
Chloroform
-
0.2 M HCl
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculate P. aeruginosa PAO1 in LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.02 in fresh LB broth.
-
In a 96-well plate, add 198 µL of the diluted bacterial culture to each well.
-
Add 2 µL of the hordenine analog stock solution to achieve the desired final concentration (e.g., 200 µg/mL). Include a vehicle control (DMSO) and a positive control (a known quorum sensing inhibitor, if available).
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
After incubation, measure the OD₆₀₀ to assess bacterial growth.
-
To extract pyocyanin, transfer 1.5 mL of the culture from each well to a microcentrifuge tube.
-
Add 0.9 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the phases.
-
Transfer the lower blue (chloroform) layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Measure the absorbance of the upper pink layer at 520 nm.
-
Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
Protocol 2: TAAR1 Activation Assay (cAMP Accumulation)
This protocol outlines a cell-based assay to determine the agonist activity of hordenine analogs at the TAAR1 receptor by measuring cyclic AMP (cAMP) accumulation.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
Hordenine analogs and a reference agonist (e.g., β-phenethylamine).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white, opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the TAAR1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
On the day of the assay, remove the culture medium and add assay buffer.
-
Prepare serial dilutions of the hordenine analogs and the reference agonist in assay buffer.
-
Add the compounds to the respective wells and incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the response (e.g., fluorescence ratio) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of hordenine analogs against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H1299).
-
Complete cell culture medium.
-
Hordenine analogs dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hordenine analogs for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: TAAR1 Signaling Pathway Activated by Hordenine Analogs.
Caption: Inhibition of Pseudomonas aeruginosa Quorum Sensing by Hordenine Analogs.
Experimental Workflow
Caption: Workflow for Hordenine Analog SAR Studies.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of hordenine extraction from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of hordenine extraction from natural sources, primarily barley (Hordeum vulgare).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during hordenine extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Hordenine Yield | Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the hordenine. | Material Preparation: Ensure the plant material is finely ground to increase the surface area for extraction. For barley, using malted and germinated seeds is crucial as hordenine content is highest in the early stages of germination.[1] Extraction Technique: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to enhance cell wall disruption.[2][3] |
| Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for hordenine. | Solvent Optimization: Hordenine is soluble in alcohols like methanol and ethanol.[4] Experiment with different concentrations of aqueous ethanol (e.g., 55-80%) to find the optimal polarity for your specific plant matrix.[3][5] Acidifying the solvent (e.g., with 0.1-1% hydrochloric or acetic acid) can improve the extraction of alkaloids by converting them to their more soluble salt form.[6] | |
| Incorrect pH during liquid-liquid extraction: Hordenine is an amphoteric molecule, meaning it has both acidic (phenolic) and basic (amine) functional groups.[7] The pH of the aqueous phase is critical for efficient partitioning. | pH Adjustment: During acid-base extraction, ensure the pH is sufficiently low (acidic) to protonate the amine group and move the hordenine into the aqueous phase. Subsequently, the pH should be raised (made alkaline) to deprotonate the amine, making the hordenine less water-soluble and transferable to an organic solvent.[7] | |
| Hordenine degradation: Hordenine can be susceptible to degradation under certain conditions. | Temperature and Light Control: Avoid prolonged exposure to high temperatures and direct light, which can lead to the degradation of phenolic compounds.[8][9] When using heat-assisted extraction methods, optimize the temperature and duration to minimize degradation. | |
| Presence of Impurities in the Final Extract | Co-extraction of other compounds: Barley contains various other compounds like proteins (e.g., hordein), other alkaloids (e.g., gramine), and phenolic compounds that can be co-extracted.[10][11] | Purification Steps: Incorporate a purification step after the initial extraction. This can include: - Acid-Base Extraction: To separate alkaloids from neutral and acidic impurities. - Column Chromatography: Using adsorbents like silica gel or ion-exchange resins can effectively separate hordenine from other compounds.[6] |
| Emulsion formation during liquid-liquid extraction: The presence of surfactants or particulate matter can lead to the formation of stable emulsions, making phase separation difficult. | Breaking Emulsions: - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to facilitate phase separation. - Gently swirl or rock the separation funnel instead of vigorous shaking. | |
| Inconsistent Results | Variability in plant material: The concentration of hordenine can vary significantly depending on the plant variety, growth conditions, and germination stage.[1] | Standardize Plant Material: Use a consistent source and developmental stage of the plant material for all experiments. If possible, quantify the hordenine content in a small sample of the raw material before large-scale extraction. |
| Inconsistent extraction parameters: Minor variations in temperature, time, solvent ratio, or pH can lead to significant differences in yield. | Maintain Consistent Protocols: Strictly adhere to the optimized extraction protocol for all samples. Use calibrated equipment to ensure accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for high-yield hordenine extraction?
A1: Germinated barley (Hordeum vulgare) seedlings are the most common and well-documented source for hordenine extraction. The concentration of hordenine is highest in the roots of barley seedlings, typically peaking around 5-11 days after germination.[1] Other sources include certain species of cacti and marine algae, but barley is generally the most accessible and studied.[4][12]
Q2: What is the optimal solvent for extracting hordenine from barley?
A2: Aqueous ethanol is a commonly used and effective solvent for hordenine extraction. A study on hordein extraction, which has similar solubility characteristics, found 55% (v/v) ethanol to be effective.[3] Other studies on phenolic compounds in barley have used ethanol concentrations ranging from 65% to 80%.[13] It is recommended to optimize the ethanol concentration for your specific experimental setup. Acidifying the solvent can also enhance extraction efficiency.[6]
Q3: How can I prevent the degradation of hordenine during the extraction process?
A3: Hordenine, being a phenolic alkaloid, can be susceptible to oxidative and thermal degradation. To minimize degradation, it is advisable to:
-
Control Temperature: Avoid excessive heat. If using thermal methods like MAE, optimize the temperature and duration. Studies on other phenolic compounds suggest that while higher temperatures can increase extraction yield, they can also lead to degradation.[14][15]
-
Protect from Light: Conduct the extraction in a dark or amber-colored vessel to prevent photodegradation.[8]
-
Control pH: Avoid extreme pH conditions for prolonged periods. While pH adjustments are necessary for acid-base extraction, prolonged exposure to strong acids or bases can cause degradation.[14]
-
Use an Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[8]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for hordenine?
A4: Both UAE and MAE offer several advantages over traditional solvent extraction methods:
-
Increased Yield: These techniques can significantly improve the extraction yield by enhancing cell wall disruption and solvent penetration. One study on hordein extraction from barley reported a yield of 8.84% with a combined ultrasonic-microwave method, compared to 4.7% with traditional water-bath extraction.[2][3]
-
Reduced Extraction Time: UAE and MAE can drastically reduce the time required for extraction, from hours to minutes.[2][16]
-
Reduced Solvent Consumption: These methods are often more efficient, requiring smaller volumes of solvent.
Q5: How can I effectively purify hordenine from a crude barley extract?
A5: A multi-step purification process is often necessary to obtain pure hordenine. A common approach involves:
-
Initial Solvent Extraction: Extract the hordenine from the plant material using an optimized solvent.
-
Acid-Base Liquid-Liquid Extraction: This is a crucial step to separate the basic alkaloid (hordenine) from neutral and acidic impurities.
-
Chromatography: For higher purity, column chromatography is recommended. A patent for hordenine preparation describes a method using a cation exchange resin column followed by a macroporous resin column.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of compounds from barley. While not all data is specific to hordenine, it provides a valuable comparison of the efficiency of different extraction methods and parameters.
Table 1: Comparison of Hordenine (and related compounds) Yields with Different Extraction Methods
| Extraction Method | Plant Material | Compound | Solvent | Key Parameters | Yield | Reference |
| Traditional Water-Bath | Barley Powder | Hordein | 55% (v/v) Ethanol | 65°C, 2 hours, stirring | 4.7% | [3] |
| Ultrasonic-Microwave-Assisted | Barley Powder | Hordein | 55% (v/v) Ethanol | 78°C, 298 W (Microwave), 690 W (Ultrasonic), 20 min | 8.84% | [2][3] |
| Maceration | Barley Seeds | Total Phenolic Compounds | 70% Acetone | Room temperature, 24 hours | 1.990 mg GAE/g | [17] |
| Soxhlet Extraction | Barley Seeds | Total Phenolic Compounds | 70% Acetone | Boiling point of solvent, 8 hours | ~1.8 mg GAE/g | [17] |
| Ultrasound-Assisted Extraction | Barley Seeds | Total Phenolic Compounds | 70% Acetone | Room temperature, 30 min | ~1.9 mg GAE/g | [17] |
GAE: Gallic Acid Equivalents
Table 2: Optimized Parameters for Advanced Extraction Methods from Barley
| Extraction Method | Target Compound | Optimized Parameters | Predicted Yield | Reference |
| Ultrasound-Assisted Extraction | Total Polyphenols | Ethanol: 97%, Solvent-to-Material Ratio: 54 mL/g, Time: 20 min, Temperature: 50°C | 25.56 mg Tannic Acid Eq./g | [18] |
| Microwave-Assisted Extraction | Phenolic Compounds | Methanol: 80%, Temperature: 100°C, Sample-to-Solvent Ratio: 0.5g/20mL | 1.5206 mg GAE/g | [19] |
Experimental Protocols
Detailed Methodology for Solvent Extraction
This protocol is a general guideline for the extraction of hordenine from germinated barley seedlings using a traditional solvent extraction method followed by acid-base purification.
Materials:
-
Germinated barley seedlings (roots are preferred)
-
Methanol or Ethanol (70-80% aqueous solution)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Grinder or blender
-
Filter paper and funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Harvest the roots of germinated barley seedlings (5-11 days old). Dry the roots at a low temperature (e.g., 40°C) and then grind them into a fine powder.
-
Extraction: Macerate the powdered material in the chosen alcohol solvent (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for a more efficient process.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator to remove the alcohol.
-
Acidification: Resuspend the concentrated extract in dilute HCl (pH 2-3). This will protonate the hordenine, making it water-soluble.
-
Defatting: Wash the acidic aqueous solution with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using NaOH. This will deprotonate the hordenine, making it less water-soluble.
-
Liquid-Liquid Extraction: Extract the hordenine from the alkaline aqueous solution into an organic solvent like dichloromethane or chloroform. Repeat the extraction 2-3 times.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to obtain the crude hordenine extract.
Detailed Methodology for Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methods used for extracting phenolic compounds from barley.
Materials:
-
Finely ground germinated barley root powder
-
Aqueous ethanol (e.g., 80%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter (0.45 µm)
Procedure:
-
Sample Preparation: Mix the barley powder with the aqueous ethanol solvent in a suitable vessel (e.g., 1:20 solid-to-solvent ratio).
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 10-30 minutes) at a specific frequency (e.g., 25 kHz) and power. Maintain a constant temperature (e.g., 50°C) using a water bath if necessary.
-
Centrifugation: After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the solid residue.
-
Collection and Filtration: Collect the supernatant, which contains the extracted hordenine. If necessary, filter the supernatant through a 0.45 µm filter for further analysis or purification.
Detailed Methodology for Microwave-Assisted Extraction (MAE)
This protocol is based on optimized methods for extracting phenolic compounds from barley.
Materials:
-
Finely ground germinated barley root powder
-
Aqueous methanol (e.g., 80%)
-
Microwave extraction system
-
Centrifuge
-
Filter (0.45 µm)
Procedure:
-
Sample Preparation: Place a known amount of barley powder into a microwave-safe extraction vessel and add the aqueous methanol solvent (e.g., 0.5 g in 20 mL).
-
Microwave Extraction: Place the vessel in the microwave extractor. Set the extraction parameters, such as microwave power (e.g., 1100 W), temperature (e.g., 100°C), and time (e.g., 10-15 minutes).
-
Cooling and Centrifugation: After the extraction is complete, allow the vessel to cool to room temperature. Centrifuge the mixture to separate the solid residue.
-
Collection and Filtration: Collect the supernatant. For further processing, filter the extract through a 0.45 µm filter.
Visualizations
Hordenine Biosynthesis Pathway
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionality of Barley Proteins Extracted and Fractionated by Alkaline and Alcohol Methods [cerealsgrains.org]
- 6. CN101948392A - Preparation method of hordenine - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Hordenine Extraction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison between Ultrasound- and Microwave-Assisted Extraction Methods to Determine Phenolic Compounds in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of hordenine in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving hordenine in aqueous buffers for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of hordenine in aqueous solutions?
A1: The solubility of hordenine is pH-dependent due to its amphoteric nature. It possesses a phenolic hydroxyl group (pKa ≈ 9.78) and a tertiary amine group (pKa ≈ 10.02).[1] Hordenine is described as having high solubility in ethanol, ether, and chloroform.[1] While some sources state it is soluble in water, others indicate it is insoluble, suggesting that the free base form has limited aqueous solubility.[2][3] A reported aqueous solubility is 7 mg/mL, though the conditions for this measurement are not specified.[4] One study reports a solubility of 0.5 mg/mL in a 1:1 mixture of DMF and PBS at pH 7.2.[5] The hydrochloride and sulfate salts of hordenine are more soluble in water.[1]
Q2: I am having trouble dissolving hordenine in my buffer. What are the first steps I should take?
A2: If you are encountering solubility issues with hordenine, consider the following initial troubleshooting steps:
-
Check the form of hordenine: Are you using the free base or a salt form (e.g., hydrochloride)? The salt forms are generally more water-soluble.
-
Adjust the pH of your buffer: Hordenine's solubility is significantly influenced by pH. Given its pKa values, solubility can be increased by adjusting the pH.
-
Gentle heating and sonication: Warming the solution and using an ultrasonic bath can help accelerate dissolution.
Q3: How does pH affect the solubility of hordenine?
A3: As an amphoteric compound, hordenine's charge state changes with pH, which in turn affects its solubility.
-
Below pH ~9: The tertiary amine group is protonated (positively charged), which generally increases solubility in aqueous media.
-
Above pH ~10: The phenolic hydroxyl group is deprotonated (negatively charged), which can also increase solubility.
Therefore, adjusting the pH of your buffer away from the isoelectric point of hordenine should enhance its solubility. For most biological assays conducted at or near neutral pH (e.g., 7.4), a portion of the hordenine molecules will be protonated, aiding solubility, though it may not be sufficient for high concentrations.
Q4: Can I use co-solvents to dissolve hordenine?
A4: Yes, using co-solvents is a common and effective method to increase the solubility of hordenine. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are effective.[2][5] For in vivo studies, mixtures containing DMSO, polyethylene glycol 300 (PEG300), and Tween-80 in saline have been used to achieve concentrations of at least 6.25 mg/mL.
Q5: Are there other methods to improve hordenine solubility?
A5: Yes, cyclodextrin complexation is another effective technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like hordenine, increasing their apparent solubility in aqueous solutions. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used to prepare hordenine solutions for experimental use.
Troubleshooting Guides
Issue 1: Hordenine precipitates out of my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility of the free base | Switch to a salt form of hordenine, such as hordenine hydrochloride or hordenine sulfate. | Increased solubility in aqueous buffers. |
| pH of the buffer is close to the isoelectric point | Adjust the pH of the buffer. For example, lowering the pH to below 8 will protonate the amine group and should increase solubility. | Hordenine dissolves and remains in solution. |
| Concentration is above the solubility limit | Decrease the concentration of hordenine in your working solution. | A clear solution is obtained. |
| Buffer components interacting with hordenine | Try a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer). | Improved solubility due to different ionic interactions. |
Issue 2: I need to prepare a high-concentration stock solution of hordenine.
| Recommended Method | Protocol Summary | Achievable Concentration |
| Using an organic co-solvent | Dissolve hordenine in 100% DMSO or ethanol to prepare a concentrated stock solution. This stock can then be diluted into your aqueous buffer for the final working concentration. | ≥ 52 mg/mL in DMSO; ≥ 49.9 mg/mL in Ethanol.[2] |
| Using a co-solvent system for in vivo use | Prepare a stock solution in DMSO and then dilute it into a vehicle containing PEG300, Tween-80, and saline. | ≥ 6.25 mg/mL. |
| Using cyclodextrins | Prepare a stock solution in DMSO and dilute it into a solution of SBE-β-CD in saline. | ≥ 6.25 mg/mL. |
Quantitative Data Summary
The following tables summarize the available quantitative data on hordenine solubility. Note: Comprehensive quantitative data for hordenine solubility in various buffers at different pH values and temperatures is limited in publicly available literature.
Table 1: Solubility of Hordenine in Various Solvents
| Solvent | Form | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | Not Specified | 7 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | Free Base | Not Specified | 0.5 mg/mL | [5] |
| Ethanol | Free Base | Not Specified | ≥ 49.9 mg/mL | [2] |
| DMSO | Free Base | Not Specified | ≥ 52 mg/mL | [2] |
Table 2: Physicochemical Properties of Hordenine
| Property | Value | Reference |
| Molecular Weight | 165.23 g/mol | [4] |
| pKa (phenolic H) | ~9.78 | [1] |
| pKa (ammonium H) | ~10.02 | [1] |
Experimental Protocols
Protocol 1: Preparation of Hordenine Solution using a Co-solvent System
This protocol is adapted for preparing a hordenine solution for in vivo administration.
-
Prepare a stock solution: Weigh the desired amount of hordenine and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Use gentle warming and sonication if necessary to ensure complete dissolution.
-
Prepare the vehicle: In a separate tube, prepare the co-solvent vehicle. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes of PEG300, Tween-80, and saline.
-
Prepare the final solution: Slowly add the hordenine stock solution from step 1 to the vehicle from step 2 to achieve the desired final concentration. For example, to prepare 1 mL of a 6.25 mg/mL solution, add 100 µL of the 62.5 mg/mL DMSO stock to 900 µL of the vehicle containing PEG300, Tween-80, and saline in the correct proportions.
-
Mix thoroughly: Vortex the final solution until it is clear and homogenous.
Protocol 2: Preparation of Hordenine Solution using Cyclodextrin
This protocol is an alternative for preparing hordenine solutions, particularly for in vivo studies.
-
Prepare a stock solution: Dissolve hordenine in 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL).
-
Prepare the cyclodextrin solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare the final solution: Add the hordenine DMSO stock solution to the SBE-β-CD solution to reach the desired final concentration. For example, to make 1 mL of a 6.25 mg/mL solution, add 100 µL of the 62.5 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly: Vortex the solution until it is clear.
Visualizations
Caption: Experimental workflow for solubilizing hordenine.
Caption: Troubleshooting logic for hordenine solubility issues.
References
How to prevent hordenine degradation during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hordenine degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My hordenine samples seem to be degrading. What are the primary causes?
A1: Hordenine, as a phenolic compound, is susceptible to degradation through several pathways. The primary causes of degradation include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic hydroxyl group. This process can be accelerated by factors such as high pH, the presence of metal ions, and exposure to light.
-
Enzymatic Degradation: Biological samples may contain enzymes, such as peroxidases and tyrosinases, that can metabolize hordenine.
-
pH Instability: Hordenine's stability is pH-dependent. High pH (alkaline) conditions can promote oxidation and other degradation reactions.
-
Temperature: Elevated temperatures can increase the rate of both chemical and enzymatic degradation.
-
Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.
Q2: What are the visible signs of hordenine degradation?
A2: A common sign of phenolic compound degradation is a change in the color of the solution, often turning yellow or brown due to the formation of oxidation products. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess sample integrity.
Q3: How should I store my hordenine stock solutions and samples?
A3: For optimal stability, stock solutions and prepared samples should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] Aliquoting samples into single-use vials is recommended to avoid repeated freeze-thaw cycles. Samples should be stored in amber vials or protected from light to prevent photodegradation.
Q4: Can I use antioxidants to prevent hordenine degradation?
A4: Yes, adding antioxidants to your sample preparation workflow can be an effective strategy. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[2][3] The choice and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method.
Q5: Are there any specific considerations for working with plasma or serum samples?
A5: Yes, plasma and serum contain enzymes that can degrade hordenine. It is crucial to process these samples promptly and at low temperatures. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help inhibit metalloenzymes and also chelate metal ions that catalyze oxidation.[4][5] Using collection tubes with EDTA is a common practice.
Troubleshooting Guides
Issue 1: Low Recovery of Hordenine After Sample Extraction
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Work with samples on ice. Degas solvents by sparging with nitrogen or argon before use. Add an antioxidant (e.g., ascorbic acid) to the extraction solvent. |
| pH-related Degradation | Ensure the pH of the sample and extraction solvent is in the acidic range (e.g., pH 3-6). Many successful LC-MS methods utilize mobile phases containing formic acid.[6] |
| Incomplete Extraction | Optimize the extraction solvent. A mixture of acetonitrile and methanol is commonly used for protein precipitation from plasma.[7] For plant materials, methanol or ethanol-water mixtures are often employed.[8] |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the analyte. |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling Time | Standardize the time between sample collection, processing, and analysis. Keep all samples on ice throughout the process. |
| Enzymatic Activity | If not already in use, collect blood samples in tubes containing EDTA. Process samples as quickly as possible and store them at ≤ -20°C. For tissue samples, consider using protease inhibitors. |
| Exposure to Light | Protect samples from light at all stages of preparation and storage by using amber vials or wrapping tubes in aluminum foil. |
| Freeze-Thaw Cycles | Prepare single-use aliquots of samples and standards to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Extraction of Hordenine from Plasma/Serum for LC-MS/MS Analysis
This protocol is adapted from validated methods for hordenine quantification in biological fluids.[7]
Materials:
-
Plasma/Serum sample collected in EDTA tubes
-
Internal Standard (IS) solution (e.g., hordenine-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 400 µL of cold protein precipitation solution (Acetonitrile:Methanol, 9:1 v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
Protocol 2: Extraction of Hordenine from Plant Material
This protocol provides a general procedure for extracting hordenine from dried plant material, such as barley seedlings.[8]
Materials:
-
Dried and powdered plant material
-
Methanol, HPLC grade
-
0.5 N Sodium Hydroxide
-
5 N Sulfuric Acid
-
Diethyl ether
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
pH meter
Procedure:
-
Weigh 10 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 40 mL of methanol and extract for 48 hours with occasional shaking.
-
Centrifuge the mixture and collect the methanol extract.
-
To the plant residue, add 40 mL of 0.5 N sodium hydroxide and boil for 8 hours.
-
Centrifuge and collect the alkaline extract. Repeat this step twice more.
-
Combine all extracts.
-
Acidify the combined extract to pH 2-3 with 5 N sulfuric acid.
-
Filter or centrifuge to remove any precipitate.
-
Make the acidic solution alkaline (pH 9-10) with sodium hydroxide.
-
Extract the alkaline solution three times with an equal volume of diethyl ether.
-
Combine the ether extracts and evaporate to dryness on a rotary evaporator.
-
Reconstitute the residue in a suitable solvent for analysis.
Data Presentation
Table 1: Factors Affecting Hordenine Stability and Recommended Prevention Strategies
| Factor | Effect on Hordenine | Prevention Strategy |
| High pH (Alkaline) | Increased rate of oxidative degradation.[6][9] | Maintain samples and solutions in an acidic pH range (e.g., pH 3-6). |
| Elevated Temperature | Accelerates both chemical and enzymatic degradation.[10] | Process and store samples at low temperatures (on ice, -20°C, or -80°C). |
| Oxygen | Promotes oxidation of the phenolic group. | Degas solvents and work under an inert atmosphere (e.g., nitrogen) when possible. |
| Light | Can cause photodegradation. | Use amber vials or protect samples from light. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidative reactions. | Use a chelating agent such as EDTA. |
| Enzymes (in biological matrices) | Can metabolize hordenine.[11] | Process samples quickly at low temperatures; consider using enzyme inhibitors. |
| Freeze-Thaw Cycles | Can introduce oxygen and accelerate degradation.[1] | Aliquot samples into single-use vials. |
Visualizations
References
- 1. Long-term stability of frozen platelet-rich plasma under −80 °C storage condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of potassium EDTA on the stability of parathyroid hormone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Acidic and Alkaline Conditions Affect the Growth of Tree Peony Plants via Altering Photosynthetic Characteristics, Limiting Nutrient Assimilation, and Impairing ROS Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in cold plasma-based enzyme activity (browning, cell wall degradation, and antioxidant) in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in hordenine chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of hordenine, a phenethylamine alkaloid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for my hordenine standard. What are the potential causes and how can I fix it?
Peak tailing is a common issue in the chromatography of basic compounds like hordenine and can lead to poor resolution and inaccurate quantification.[1][2][3] The primary cause is often secondary interactions between the basic amine group of hordenine and acidic residual silanol groups on the silica-based stationary phase of the column.[3][4]
Potential Causes & Solutions:
-
Mobile Phase pH: The pH of your mobile phase plays a critical role.[5][6][7] Hordenine has two pKa values: ~9.78 (phenolic hydroxyl group) and ~10.02 (tertiary amine). At a mobile phase pH close to these pKa values, a mixed population of ionized and unionized hordenine molecules can exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group (i.e., pH < 8). A lower pH (e.g., pH 2-4) will ensure that the tertiary amine is fully protonated and that the silanol groups on the stationary phase are not ionized, minimizing secondary interactions.[1][2]
-
-
Ionic Strength of Mobile Phase: Insufficient buffering can lead to pH shifts on the column, contributing to peak tailing.
-
Solution: Ensure your mobile phase contains an adequate buffer concentration, typically 10-50 mM.[1]
-
-
Column Choice: The type of column used can significantly impact peak shape.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was likely the issue.[1]
-
-
Extra-column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure and properly seated.[1]
-
Q2: My hordenine peak is broad and not sharp. What should I check?
Broad peaks can be caused by a variety of factors, some of which overlap with the causes of peak tailing.
Potential Causes & Solutions:
-
Column Efficiency: The column may have lost its efficiency due to degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, the column may need to be replaced.
-
-
-
Mobile Phase Composition: The elution strength of the mobile phase may be too weak.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to achieve a faster elution and sharper peak.[1]
-
-
Flow Rate: A flow rate that is too high or too low can lead to peak broadening.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
Temperature: Inconsistent column temperature can affect retention times and peak shape.
-
Solution: Use a column oven to maintain a stable temperature.
-
Q3: I'm seeing peak fronting for hordenine. What does this indicate?
Peak fronting is less common than peak tailing but can occur under certain conditions.
Potential Causes & Solutions:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Collapse: Operating a silica-based column at a high pH (typically > 8) can cause the silica to dissolve, leading to a void at the column inlet and resulting in peak fronting.
-
Solution: Ensure your mobile phase pH is within the recommended range for your column. If high pH is necessary, use a hybrid or polymer-based column designed for such conditions.
-
Quantitative Data Summary
The following table summarizes key physicochemical and chromatographic parameters for hordenine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| pKa (phenolic H) | ~9.78 | |
| pKa (ammonium H) | ~10.02 | |
| LogP | 1.76 |
Experimental Protocols
Example HPLC Method for Hordenine Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing hordenine.
-
Dissolve the sample in the initial mobile phase composition to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Method Validation:
The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]
Visualizations
Caption: Troubleshooting workflow for poor hordenine peak shape.
Caption: Interaction of hordenine with the stationary phase leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. Separation of Hordenine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ejgm.co.uk [ejgm.co.uk]
- 11. m.youtube.com [m.youtube.com]
Minimizing side effects of hordenine in animal studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize side effects during animal studies involving hordenine.
Troubleshooting Guide
This guide addresses specific adverse events that may be encountered during experiments with hordenine, offering potential causes and solutions.
Issue: Acute Cardiovascular Events (Tachycardia, Hypertension) Observed Post-Administration
-
Potential Causes:
-
Troubleshooting Steps:
-
Dose Reduction: Conduct a dose-response study to identify the minimum effective dose with the lowest side effect profile.
-
Route of Administration: Switch from parenteral (e.g., intravenous) to oral administration. Oral dosing results in significantly lower peak plasma concentrations and reduced cardiovascular effects.[1][2][3][6]
-
Slower Infusion Rate: If IV administration is necessary, use a slower infusion rate to avoid a rapid spike in plasma concentration.
-
Continuous Monitoring: Implement continuous heart rate and blood pressure monitoring to detect adverse events in real-time.
-
Issue: Gastrointestinal Distress (Inhibition of Gut Motility, Diarrhea)
-
Potential Causes:
-
Troubleshooting Steps:
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out effects from the solvent. Consider alternative, well-tolerated vehicles like methylcellulose for oral administration.[7]
-
Dose Adjustment: Titrate the dose to find a balance between the desired therapeutic effect and GI side effects.
-
Dietary Acclimatization: Ensure animals are properly acclimatized to the diet and housing conditions to minimize baseline GI variability.
-
Monitor Stool Consistency: Systematically score stool consistency to quantify the gastrointestinal effects of different doses.
-
Issue: Significant Respiratory Distress
-
Potential Causes:
-
Troubleshooting Steps:
-
Avoid Rapid IV Injection: This is the primary trigger for severe respiratory effects.
-
Switch to Oral Administration: Oral dosing in horses did not produce any observable respiratory changes.[1][2][3]
-
Monitor Respiration Rate: If parenteral administration is unavoidable, closely monitor the animal's respiratory rate and effort.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for hordenine?
A1: Hordenine is an indirectly acting adrenergic agent.[4][5] Its main mechanisms include:
-
Norepinephrine Release: It liberates norepinephrine from storage vesicles in nerve endings.[4][5]
-
Inhibition of Norepinephrine Uptake: It can inhibit the reuptake of noradrenaline, thereby potentiating its effects.[8]
-
MAO-B Substrate: Hordenine is a selective substrate for monoamine oxidase-B (MAO-B), though it is not deaminated by MAO-A in the intestine, allowing it to be absorbed into the system.[6][8]
Q2: How does the route of administration impact the side effect profile of hordenine?
A2: The route of administration is critical. Intravenous (IV) injection causes severe, acute, but transient side effects, including a sharp increase in heart rate and blood pressure, and respiratory distress.[1][2][3][6] In contrast, oral administration of the same dose produces minimal to no observable cardiovascular or respiratory side effects, due to much lower peak plasma concentrations.[1][2][3][6]
Q3: What are the known drug interactions with hordenine?
A3: Due to its mechanism of action, hordenine has potential interactions with:
-
MAOIs (Monoamine Oxidase Inhibitors): Co-administration with MAOIs could lead to a hypertensive crisis (the "cheese effect") due to an accumulation of sympathomimetic amines.[9][10][11]
-
Other Stimulants: Combining hordenine with other stimulant drugs (e.g., caffeine, amphetamine) could result in additive and potentially dangerous cardiovascular side effects.[9][10][12]
Q4: Have there been any studies showing beneficial effects of hordenine that might outweigh the side effects?
A4: Yes, recent studies have explored its therapeutic potential. Hordenine has shown anti-inflammatory and neuroprotective effects. For instance, it has been found to:
-
Alleviate symptoms in a mouse model of ulcerative colitis by inhibiting the S1P/S1PR1/STAT3 signaling pathway.[13][14]
-
Protect against lipopolysaccharide-induced acute lung injury by inhibiting AKT, NF-κB, and MAPK signaling.[15]
-
Inhibit neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease.[16][17]
Q5: What is the pharmacokinetic profile of hordenine in common animal models?
A5: In horses, after a 2.0 mg/kg IV injection, hordenine plasma concentration peaks at about 1.0 µg/mL and follows a two-compartment model with a rapid alpha-phase half-life of ~3 minutes and a beta-phase half-life of ~35 minutes.[1][2][3] After oral administration of the same dose, peak plasma levels were much lower, around 0.15-0.17 µg/mL, occurring about 1 hour after dosing.[2] A UPLC-MS/MS method has been validated for pharmacokinetic studies in rat plasma.[18]
Data Summary
Table 1: Pharmacokinetic Parameters of Hordenine in Animal Models
| Parameter | Animal Model | Route | Dose | Cmax | T1/2 (alpha) | T1/2 (beta) | Reference |
| Cmax | Horse | IV | 2.0 mg/kg | ~1.0 µg/mL | - | - | [1][2] |
| Cmax | Horse | Oral | 2.0 mg/kg | ~0.17 µg/mL | - | - | [2] |
| Half-life | Horse | IV | 2.0 mg/kg | - | ~3 min | ~35 min | [1][2][3] |
Table 2: Hordenine Dosage and Observed Effects in Animal Studies
| Animal Model | Dosage | Route | Observed Effect | Side Effects Noted | Reference |
| Horse | 2.0 mg/kg | IV | Respiratory distress, doubled heart rate, sweating. | Severe but transient (~30 min) cardiovascular and respiratory distress. | [1][2][3] |
| Horse | 2.0 mg/kg | Oral | No changes in heart rate, respiratory rate, or behavior. | None observed. | [1][2][3] |
| Rat, Dog | High Doses | N/A | Positive inotropic effect, increased blood pressure, inhibited gut movement. | Cardiovascular stimulation, GI motility inhibition. | [4][5] |
| Mouse (UC Model) | 12.5, 25, 50 mg/kg | N/A | Alleviated DSS-induced ulcerative colitis symptoms. | Not specified, but weight loss was less than in the DSS-only group. | [13] |
| Mouse (ALI Model) | 10, 15 mg/kg | N/A | Alleviated LPS-induced acute lung injury. | Not specified. | [15] |
| Rat (PD Model) | N/A | N/A | Depressed microglia activation and protected dopaminergic neurons. | Reduced movement disorders and weight loss compared to the model group. | [16][17] |
Methodologies and Protocols
Protocol 1: Dose-Response Pilot Study for Cardiovascular Safety Assessment in Rodents
-
Animal Model: Use healthy, adult male Sprague-Dawley rats (n=3-5 per group), properly acclimatized for at least one week.
-
Dose Preparation: Prepare hordenine solutions in a suitable vehicle (e.g., 0.9% saline for injection, 0.5% methylcellulose for oral). Prepare at least 4-5 escalating doses based on literature (e.g., 5, 15, 50, 100 mg/kg). Include a vehicle-only control group.
-
Instrumentation: For non-invasive monitoring, use a tail-cuff system for blood pressure measurement. For more precise data, use telemetry implants for continuous ECG and blood pressure monitoring.
-
Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes before dosing.
-
Administration: Administer the selected dose via the intended route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Monitoring: Record cardiovascular parameters at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose). Continuously observe animals for clinical signs of distress (e.g., altered respiration, posture, activity).
-
Data Analysis: Plot the change in heart rate and blood pressure from baseline against the dose administered. Determine the maximum tolerated dose (MTD) where significant adverse cardiovascular events are not observed.
Protocol 2: Oral Gavage Administration in Mice to Minimize Acute Side Effects
-
Purpose: To deliver a precise oral dose while bypassing the acute systemic effects seen with IV injection.
-
Materials: Hordenine, appropriate vehicle (e.g., water, 0.5% methylcellulose), appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for mice), syringe.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, passing it along the roof of the mouth toward the back of the throat. The needle should pass into the esophagus with no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw and restart.
-
Dose Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the solution. The typical maximum volume for a mouse is around 0.2-0.3 mL.[7]
-
Post-Administration Care: Return the animal to its home cage and monitor for at least 15-30 minutes for any immediate signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for common hordenine side effects.
Caption: Hordenine's indirect adrenergic signaling pathway.
Caption: Workflow for efficacy testing with safety monitoring.
References
- 1. madbarn.com [madbarn.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Hordenine - Wikipedia [en.wikipedia.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hordenine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Hordenine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 11. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hordenine | vital.ly [vital.ly]
- 13. mdpi.com [mdpi.com]
- 14. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for Hordenine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for hordenine in plasma.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during the experimental process.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for hordenine shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for a basic compound like hordenine in reversed-phase chromatography is often due to secondary interactions with residual silanols on the column.
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep hordenine protonated. This minimizes interactions with silanol groups.[1]
-
Column Choice: Consider using a column with end-capping or a different stationary phase, such as a HILIC column, which has shown good results for hordenine.[2]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.[3]
-
Contamination: A contaminated guard or analytical column can also cause poor peak shape. Try flushing the column or replacing the guard column.[3]
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: The recovery of hordenine from plasma is below the acceptable limit of 80%. How can I improve this?
-
Answer: Low recovery is often related to the sample preparation method. For hordenine, protein precipitation is a common and effective technique.[2][4]
-
Precipitation Solvent: The choice of organic solvent is critical. Acetonitrile is often preferred over methanol for protein precipitation as it can provide cleaner extracts.[5] One validated method successfully used a mixture of acetonitrile and methanol (9:1, v/v).[2]
-
Solvent-to-Plasma Ratio: Ensure a sufficient volume of the precipitation solvent is used to effectively precipitate plasma proteins. Ratios of 2:1 or 3:1 (solvent to plasma) are common.[5]
-
Vortexing and Centrifugation: Adequate vortexing ensures thorough mixing and precipitation. Similarly, ensure centrifugation speed and time are sufficient to form a compact pellet.
-
Analyte Adsorption: Hordenine may adsorb to container surfaces. Consider using low-binding microcentrifuge tubes.
-
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Question: I am observing significant ion suppression for hordenine when analyzing plasma samples. What steps can I take to mitigate this?
-
Answer: Matrix effects are a common challenge in LC-MS/MS bioanalysis and occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte.[1][3]
-
Chromatographic Separation: Optimize the LC method to separate hordenine from the bulk of the matrix components. A gradient elution can help ensure that phospholipids and other interfering substances do not co-elute with the analyte.
-
Sample Preparation: While protein precipitation is fast, it may not be sufficient to remove all interfering components.[1] If ion suppression persists, consider a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4]
-
Dilution: Diluting the plasma sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[6]
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard (e.g., hordenine-d6). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[7][8] If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.[8]
-
Issue 4: Inconsistent Results and Poor Reproducibility
-
Question: My quality control (QC) samples are failing, showing high variability between runs. What should I investigate?
-
Answer: Poor reproducibility can stem from various factors throughout the analytical workflow.
-
Sample Preparation: Inconsistent pipetting, variations in vortexing time, or temperature fluctuations during sample preparation can introduce variability.[9]
-
Analyte Stability: Hordenine stability in plasma under different storage and handling conditions must be thoroughly evaluated.[10][11] Assess freeze-thaw stability, bench-top stability, and long-term storage stability.[4] If instability is observed, samples may need to be processed on ice and stored immediately at -80°C.[12]
-
LC-MS/MS System Performance: Check for fluctuations in LC pressure, inconsistent retention times, and variations in MS signal intensity.[3] System suitability tests before each run are crucial.
-
Internal Standard Addition: Ensure the internal standard is consistently added to all samples, including calibrators and QCs.
-
Frequently Asked Questions (FAQs)
1. What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines? According to guidelines from the FDA and EMA, the key parameters for bioanalytical method validation include: selectivity, specificity, accuracy, precision, linearity, range, the lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[4][13][14][15][16][17]
2. What is a suitable Lower Limit of Quantification (LLOQ) for hordenine in plasma? The LLOQ should be determined based on the expected concentrations in your study samples. A published UPLC-MS/MS method for hordenine in rat plasma established a linear range of 2-2000 ng/mL, with an LLOQ of 2 ng/mL.[2] Another method in human serum reported an LLOQ of 0.05 µg/L (0.05 ng/mL).[18]
3. How should I prepare my calibration standards and quality control samples? Calibration standards and QCs should be prepared by spiking known concentrations of a hordenine reference standard into blank plasma from the same species as the study samples.[15] It is recommended to use a separate stock solution for preparing QCs than that used for the calibration standards to ensure accuracy.
4. What are the acceptance criteria for accuracy and precision? For accuracy, the mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16][19]
5. How do I assess the stability of hordenine in plasma? Stability should be evaluated under conditions that mimic the handling and storage of study samples. This includes:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles (e.g., three cycles).[20]
-
Bench-Top Stability: Assess the stability of hordenine in plasma at room temperature for a period that reflects the sample handling time.[20]
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of the study samples.[4]
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
Data Presentation: Hordenine UPLC-MS/MS Method Parameters
The following table summarizes parameters from a published validated method for hordenine in rat plasma, which can serve as a starting point.[2]
| Parameter | Details |
| Instrumentation | UPLC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Hordenine: m/z 166.1 → 121.0 |
| Internal Standard (IS) | Caulophylline (m/z 205.1 → 58.0) |
| Column | UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid and 10 mM ammonium formateB: Acetonitrile with 10 mM ammonium formate |
| Sample Preparation | Protein precipitation with acetonitrile-methanol (9:1, v/v) |
Validation Summary from a Published Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 2–2000 ng/mL | r² > 0.99 |
| Mean Recovery | 80.4–87.3% | Consistent and reproducible |
| Intra-day Precision (RSD) | < 8% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (RSD) | < 8% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | 97.0% to 107.7% | 85-115% (80-120% for LLOQ) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., caulophylline at 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile-methanol (9:1, v/v) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
-
Set A: Prepare hordenine and IS standards in the mobile phase at low and high concentrations.
-
Set B: Extract blank plasma from at least six different sources using the validated sample preparation method. Spike the resulting extracts with hordenine and IS at the same low and high concentrations as in Set A.
-
Calculation: The matrix factor (MF) is calculated by dividing the peak area of the analyte in Set B by the peak area in Set A. The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance: The CV of the IS-normalized MF across the different plasma sources should be ≤ 15%.
Visualizations
Caption: Workflow for bioanalytical method development and validation.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
How to account for hordenine's short half-life in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of hordenine in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of hordenine and how does it impact my experiments?
A1: The half-life of hordenine varies between species. In humans, the elimination half-life of free hordenine is approximately 52.7–66.4 minutes.[1][2] In horses, the initial alpha-phase half-life is about 3 minutes, followed by a beta-phase half-life of around 35 minutes.[3][4] This short half-life means that hordenine is rapidly cleared from the system, leading to a transient exposure of your model system (in vivo or in vitro) to the compound. This can result in underestimation of its biological effects if not properly accounted for in the experimental design.
Q2: How is hordenine metabolized?
A2: Hordenine undergoes Phase II metabolism, primarily through sulfation and glucuronidation.[1][2] In rats, it is also a substrate for monoamine oxidase-B (MAO-B).[5] Understanding its metabolic pathways is crucial as the formation of metabolites could have biological activity and the rapid metabolism is a key reason for its short half-life.
Q3: What are the key signaling pathways affected by hordenine?
A3: Current research indicates that hordenine can inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.[6][7]
Q4: How can I maintain a stable concentration of hordenine in my cell culture experiments?
A4: Due to its instability in culture media and rapid metabolism by cells, maintaining a constant concentration is challenging. The recommended approach is to perform media changes with freshly prepared hordenine at regular intervals. The frequency of media changes should be determined based on the specific cell line's metabolic activity and the desired duration of stable exposure. A pilot study to measure hordenine concentration in the media over time is recommended.
Q5: What is the best route of administration for in vivo studies with hordenine?
A5: Intravenous (IV) administration provides immediate and complete bioavailability, but the effects are transient.[4] For sustained exposure, continuous IV infusion or frequent intraperitoneal (IP) injections are more suitable. Oral administration results in very low plasma levels and is generally not recommended for studying the direct systemic effects of hordenine due to poor absorption and first-pass metabolism.[4][8]
Troubleshooting Guides
In Vitro Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed. | Rapid degradation of hordenine: The compound is likely being metabolized by the cells or degrading in the culture medium before it can exert its effect. | 1. Increase frequency of media changes: Replace the culture medium with fresh hordenine-containing medium every 2-4 hours. 2. Use a higher starting concentration: This may compensate for initial rapid loss, but be cautious of potential off-target effects. 3. Perform a time-course experiment: Measure the concentration of hordenine in the culture supernatant at different time points to determine its actual stability in your specific cell culture system. |
| High variability between replicate wells. | Inconsistent hordenine concentration: Pipetting errors or uneven degradation across the plate can lead to variability. | 1. Prepare a master mix: Ensure a homogenous concentration of hordenine in the medium before adding it to the wells. 2. Avoid edge effects: Do not use the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill them with sterile PBS or media instead. |
| Cell toxicity observed at expected therapeutic doses. | Solvent toxicity or high local concentration: The solvent used to dissolve hordenine (e.g., DMSO) may be at a toxic level, or the initial high concentration before it disperses in the medium could be causing cell death. | 1. Minimize solvent concentration: Ensure the final concentration of the solvent is below 0.5% (v/v) and include a vehicle control in your experiment. 2. Pre-dilute in medium: Add the hordenine stock solution to a larger volume of medium and mix well before adding to the cells to avoid high localized concentrations. |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Transient or no observable phenotype after bolus injection. | Short half-life of hordenine: The compound is cleared from the circulation before it can induce a sustained biological response. | 1. Implement continuous infusion: Use an osmotic minipump or a syringe pump for continuous intravenous or intraperitoneal delivery to maintain a steady-state plasma concentration. 2. Increase dosing frequency: Administer smaller doses more frequently (e.g., every 30-60 minutes) via intraperitoneal injection. |
| High variability in animal responses. | Inconsistent administration or animal-to-animal metabolic differences: Variations in injection technique or individual metabolic rates can lead to different plasma concentrations. | 1. Ensure proper injection technique: Provide thorough training for all personnel performing injections to ensure consistency. 2. Increase sample size: A larger group of animals can help to account for individual variations in metabolism. 3. Monitor plasma concentrations: If feasible, collect blood samples at key time points to confirm that the desired plasma concentration is being achieved and maintained. |
| Adverse effects observed (e.g., respiratory distress). | High peak plasma concentration after bolus injection: Rapid intravenous injection can lead to transiently high concentrations that may cause acute toxicity. | 1. Slow down the injection rate: Administer the dose over a longer period (e-g., a slow bolus over 1-2 minutes). 2. Switch to a different route of administration: Intraperitoneal injection generally results in a slower absorption and lower peak plasma concentration compared to IV injection. |
Experimental Protocols
Protocol 1: Maintaining Stable Hordenine Concentration in Cell Culture
Objective: To maintain a relatively stable concentration of hordenine in an in vitro cell culture system for a prolonged period (e.g., 24 hours).
Methodology:
-
Preparation of Hordenine Stock Solution:
-
Dissolve hordenine in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will not lead to over-confluence within the experimental timeframe.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
Hordenine Treatment with Periodic Media Refreshment:
-
On the day of the experiment, prepare fresh complete culture medium containing the desired final concentration of hordenine. Ensure the final solvent concentration is non-toxic (e.g., <0.5% DMSO).
-
Remove the old medium from the cells and replace it with the hordenine-containing medium.
-
Crucially, repeat the media change with fresh hordenine-containing medium every 2 to 4 hours. The optimal frequency should be determined in a preliminary experiment by measuring hordenine concentration in the supernatant over time.
-
For the vehicle control group, perform media changes with medium containing the same concentration of the solvent.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect cells or supernatant for downstream analysis (e.g., Western blot, qPCR, ELISA).
-
Protocol 2: Continuous In Vivo Administration of Hordenine via Osmotic Minipump
Objective: To achieve and maintain a steady-state plasma concentration of hordenine in a rodent model.
Methodology:
-
Animal Model:
-
Use an appropriate rodent model (e.g., C57BL/6 mice).
-
Allow animals to acclimate to the housing conditions for at least one week before the procedure.
-
-
Osmotic Minipump Preparation:
-
Based on the desired plasma concentration and the known clearance rate of hordenine, calculate the required release rate from the osmotic minipump.
-
Prepare a concentrated solution of hordenine in a sterile, biocompatible vehicle (e.g., saline or PBS).
-
Fill the osmotic minipumps with the hordenine solution according to the manufacturer's instructions under sterile conditions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Implant the osmotic minipump subcutaneously on the back of the animal.
-
Suture the incision and provide appropriate post-operative care, including analgesia.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of distress or complications.
-
At predetermined time points, collect blood samples to measure the plasma concentration of hordenine and confirm that a steady state has been achieved.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues for the desired downstream analysis.
-
Mandatory Visualizations
Hordenine's Effect on Inflammatory Signaling Pathways
Caption: Hordenine inhibits pro-inflammatory gene expression by blocking the MAPK and NF-κB signaling pathways.
Experimental Workflow for In Vitro Hordenine Studies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hordenine - Wikipedia [en.wikipedia.org]
- 4. madbarn.com [madbarn.com]
- 5. Hordenine - NutraPedia [nutrahacker.com]
- 6. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Enhancing the Stability of Hordenine in Solution for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of hordenine in solution for long-term storage. The information is designed to assist researchers in designing and executing stability studies, interpreting results, and developing robust formulations.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and analysis of hordenine solutions.
1.1 Issue: Rapid Degradation of Hordenine in Aqueous Solution
Question: My aqueous hordenine solution is showing significant degradation in a short period. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of hordenine in aqueous solutions is a common issue influenced by several factors. As a phenolic compound, hordenine is susceptible to oxidation and other degradation pathways. The stability is highly dependent on the pH of the solution and the storage temperature.
Troubleshooting Steps:
-
pH Assessment: Hordenine's stability is pH-dependent. Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.
-
Recommendation: Prepare hordenine solutions in a slightly acidic buffer (e.g., pH 3-6). Conduct a pH-stability profile study to determine the optimal pH for your specific application.
-
-
Temperature Control: Elevated temperatures accelerate chemical degradation.
-
Recommendation: Store hordenine solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Exclusion of Oxygen: The presence of oxygen is a primary driver of oxidative degradation.
-
Recommendation: De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the hordenine. Store the solution under an inert atmosphere.
-
-
Light Exposure: Photodegradation can be a significant factor.
-
Recommendation: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines to assess light sensitivity.
-
-
Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation.
-
Recommendation: Consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The choice and concentration of the antioxidant should be optimized for your formulation.
-
1.2 Issue: Inconsistent Results in Hordenine Stability Studies
Question: I am observing high variability in my hordenine stability data. What could be the source of this inconsistency?
Answer: Inconsistent results often stem from a lack of control over experimental variables or issues with the analytical methodology.
Troubleshooting Steps:
-
Analytical Method Validation: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is validated for stability-indicating properties. This means the method can accurately quantify hordenine in the presence of its degradation products.
-
Standard and Sample Preparation: Inconsistencies in the preparation of standards and samples can lead to variability.
-
Recommendation: Use a precise and consistent procedure for weighing, dissolving, and diluting your samples. Ensure complete dissolution.
-
-
Control of Storage Conditions: Fluctuations in storage conditions (temperature, humidity, light) can cause variable degradation rates.
-
Recommendation: Use calibrated and monitored stability chambers. Ensure containers are sealed properly to prevent solvent evaporation.
-
-
Homogeneity of the Solution: If the drug is not fully dissolved or precipitates over time, it will lead to inconsistent sampling.
-
Recommendation: Visually inspect solutions for any particulate matter before analysis. Ensure the chosen solvent and concentration are appropriate to maintain solubility throughout the study.
-
-
Excipient Interactions: If your solution contains other components (excipients), they may interact with hordenine, affecting its stability.
-
Recommendation: Conduct compatibility studies with individual excipients to identify any potential interactions.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 Storage and Handling
-
Q1: What is the recommended solvent for preparing a hordenine stock solution for long-term storage?
-
A1: For long-term storage, it is advisable to prepare stock solutions in organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), which can then be diluted into aqueous buffers for experiments.[1][2][3] Store these stock solutions at ≤ -20°C. If an aqueous solution is necessary for long-term storage, use a buffered solution at an acidic pH and store it frozen.
-
-
Q2: How should I handle solid hordenine?
-
A2: Solid hordenine should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
2.2 Stability and Degradation
-
Q3: What are the primary degradation pathways for hordenine?
-
A3: As a phenolic amine, hordenine is primarily susceptible to oxidative degradation , which can be catalyzed by light, heat, and alkaline pH. Hydrolysis is another potential pathway, particularly at extreme pH values. The specific degradation products have not been extensively characterized in the public literature and would need to be identified through forced degradation studies coupled with techniques like LC-MS.
-
-
Q4: How does pH affect the stability of hordenine in an aqueous solution?
-
A4: Phenolic compounds are more prone to oxidation at higher pH levels due to the deprotonation of the hydroxyl group, which increases its electron-donating (and thus, pro-oxidant) nature. Therefore, hordenine is expected to be less stable in neutral to alkaline solutions compared to acidic solutions. The degradation of similar phenolic compounds has been shown to follow first-order kinetics, with the rate increasing with pH.[4]
-
-
Q5: Are there any known incompatibilities of hordenine with common pharmaceutical excipients?
-
A5: Specific compatibility data for hordenine with a wide range of excipients is limited. However, as an amine, hordenine could potentially interact with reducing sugars (Maillard reaction) or acidic excipients. As a phenol, it may interact with metal ions. It is crucial to perform compatibility studies with any excipients intended for use in a hordenine formulation.[5]
-
2.3 Experimental Design
-
Q6: How do I perform a forced degradation study for hordenine?
-
A6: A forced degradation study involves subjecting a hordenine solution to various stress conditions to generate potential degradation products and assess the stability-indicating capability of your analytical method.[6][7] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution (e.g., at 60-80 °C).
-
Photodegradation: Exposing the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[8]
-
-
-
Q7: What type of analytical method is suitable for a hordenine stability study?
-
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[9][10][11] A reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method must be validated to ensure it can separate hordenine from all potential degradation products and impurities.[12]
-
Section 3: Experimental Protocols
3.1 Protocol: Development of a Stability-Indicating HPLC Method for Hordenine
Objective: To develop and validate an HPLC method capable of quantifying hordenine in the presence of its degradation products.
Materials:
-
Hordenine reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Initial Method Scouting:
-
Prepare a solution of hordenine (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Start with a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water in an isocratic or gradient elution. A common starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Set the detection wavelength at the λmax of hordenine (around 275 nm).
-
Inject the standard and evaluate the peak shape and retention time.
-
-
Forced Degradation Sample Preparation:
-
Prepare hordenine solutions (e.g., 1 mg/mL) and subject them to forced degradation as described in FAQ Q6. Aim for 5-20% degradation.
-
-
Method Optimization:
-
Inject the individual stressed samples and a mixture of all stressed samples.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between the hordenine peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can separate hordenine from its degradation products.
-
Linearity: Analyze a series of hordenine concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of hordenine from spiked placebo samples.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of hordenine that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
3.2 Protocol: Hordenine Solution Stability Study (pH and Temperature)
Objective: To evaluate the stability of hordenine in aqueous solutions at different pH values and temperatures.
Materials:
-
Hordenine
-
Buffer solutions (e.g., citrate for pH 3 & 5, phosphate for pH 7 & 9)
-
Validated stability-indicating HPLC method
-
Stability chambers or incubators
Methodology:
-
Sample Preparation:
-
Prepare hordenine solutions at a known concentration (e.g., 100 µg/mL) in each buffer (pH 3, 5, 7, 9).
-
Dispense aliquots of each solution into amber vials and seal them.
-
-
Storage:
-
Place sets of vials for each pH into stability chambers at different temperatures (e.g., 5 °C, 25 °C, and 40 °C).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the remaining concentration of hordenine.
-
-
Data Analysis:
-
Calculate the percentage of hordenine remaining at each time point relative to the initial concentration.
-
Plot the percentage of hordenine remaining versus time for each condition.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order rate equation) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Section 4: Data Presentation
Table 1: Hypothetical Stability of Hordenine in Aqueous Solution at 40°C
| pH | Time (days) | % Hordenine Remaining | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | 0 | 100.0 | 0.002 | 346.5 |
| 30 | 94.2 | |||
| 90 | 83.5 | |||
| 5.0 | 0 | 100.0 | 0.008 | 86.6 |
| 30 | 78.7 | |||
| 90 | 50.1 | |||
| 7.0 | 0 | 100.0 | 0.035 | 19.8 |
| 30 | 34.9 | |||
| 90 | 4.3 | |||
| 9.0 | 0 | 100.0 | 0.115 | 6.0 |
| 30 | 2.9 | |||
| 90 | < LOQ |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hordenine's known signaling pathways.[13][14][15]
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caronscientific.com [caronscientific.com]
- 5. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sketchviz.com [sketchviz.com]
- 14. style | Graphviz [graphviz.org]
- 15. Edge Attributes | Graphviz [graphviz.org]
Refinement of dosing protocols for hordenine in cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using hordenine in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the effective application of hordenine in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for hordenine in cell culture?
A1: The effective concentration of hordenine can vary significantly depending on the cell line and the biological endpoint being investigated. Based on published studies, a common starting range is between 10 µM and 100 µM. For example, in studies on human epidermal melanocytes, concentrations of 50 µM and 100 µM were effective in reducing melanin content and tyrosinase activity.[1] In RAW264.7 cells, concentrations of 50 and 75 μg/ml were used for anti-inflammatory experiments.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Is hordenine cytotoxic to cells?
A2: Hordenine can exhibit cytotoxicity at higher concentrations. For instance, in RAW264.7 macrophage cells, concentrations up to 75 µg/mL showed no cytotoxicity, while 100 µg/mL was found to be cytotoxic.[2] It is essential to determine the cytotoxic threshold in your specific cell line using a cell viability assay, such as the MTT or MTS assay, before proceeding with functional experiments.
Q3: How should I dissolve hordenine for cell culture experiments?
A3: Hordenine is soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, DMF, acetonitrile, and chloroform.[3][4] For cell culture applications, it is typically dissolved in DMSO to create a concentrated stock solution.[1][4] This stock solution is then further diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To enhance solubility, gentle warming to 37°C and sonication can be employed.
Q4: What are the known signaling pathways affected by hordenine?
A4: Hordenine has been shown to modulate several key signaling pathways. It can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation.[2][5] Additionally, hordenine has been reported to inhibit the SPHK-1/S1PR1/STAT3 signaling pathway in the context of ulcerative colitis.[6][7] It also acts as an agonist for the dopamine D2 receptor (DRD2).[8]
Q5: How should I store hordenine stock solutions?
A5: Hordenine stock solutions should be stored at -20°C or -80°C to maintain stability.[1] When stored at -80°C, it can be stable for up to two years, while at -20°C, it is recommended to be used within one year.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of hordenine in culture medium. | Poor solubility of hordenine at the working concentration. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. Gentle warming and sonication can help. - Decrease the final concentration of hordenine. - Increase the final concentration of serum in the medium if your experiment allows, as serum proteins can sometimes help to keep compounds in solution. |
| High levels of cell death observed at expected non-toxic doses. | - Cell line is particularly sensitive to hordenine. - Final DMSO concentration is too high. - Error in calculating the dilution from the stock solution. | - Perform a detailed dose-response curve to re-establish the non-toxic concentration range for your specific cell line. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. - Double-check all calculations for the preparation of the working solution. |
| No observable effect of hordenine treatment. | - Concentration of hordenine is too low. - Incubation time is too short. - Hordenine has degraded. - The targeted pathway is not active in your cell model. | - Increase the concentration of hordenine based on a dose-response experiment. - Increase the incubation time. - Use a freshly prepared stock solution of hordenine. - Confirm the expression and activity of the target signaling pathway in your cell line. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent incubation times. - Instability of hordenine in the working solution. | - Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment. - Strictly adhere to the planned incubation times. - Prepare fresh working solutions of hordenine for each experiment from a frozen stock. |
Quantitative Data Summary
Table 1: Hordenine Concentration and Cytotoxicity Data
| Cell Line | Non-Cytotoxic Concentration | Cytotoxic Concentration | Reference |
| RAW264.7 | 12.5, 25, 50, 75 µg/mL | 100 µg/mL | [2] |
| HaCaT | Not specified, but evaluated | Not specified, but evaluated | [9] |
| 3T3 | Not specified, but evaluated | Not specified, but evaluated | [9] |
Table 2: Effective Concentrations of Hordenine in Functional Assays
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| RAW264.7 | Anti-inflammatory | 50 and 75 µg/mL | Inhibition of inflammatory cytokine production | [2] |
| Human Epidermal Melanocytes | Melanogenesis | 50 and 100 µM | Reduced melanin content and tyrosinase activity | [1] |
| Reconstructed Epidermis | Melanogenesis | 500 µM | Decreased melanin pigmentation | [1] |
| Caco-2 cells | Intestinal barrier function | Not specified | Increased expression of tight junction proteins | [6][7] |
Experimental Protocols
Protocol 1: Determination of Hordenine Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of hordenine on a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Hordenine Treatment:
-
Prepare a series of dilutions of hordenine in complete cell culture medium from a concentrated DMSO stock. A suggested range is 0, 10, 25, 50, 75, 100, 150, and 200 µM.
-
Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM hordenine), and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the hordenine-containing medium to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against hordenine concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Analysis of NF-κB Activation by Western Blot
This protocol describes how to assess the effect of hordenine on the activation of the NF-κB pathway, often by measuring the phosphorylation of p65.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of hordenine for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation with a stimulant such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes). Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated p65 relative to the total p65 and the loading control.
-
Visualizations
Caption: Key signaling pathways modulated by hordenine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hordenin | CAS 539-15-1 | Chemodex | Biomol.com [biomol.com]
- 4. Hordenine | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 5. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis [mdpi.com]
- 7. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hordenine and L-DOPA in Preclinical Parkinson's Disease Models
For Immediate Release
A comprehensive review of preclinical data offers a comparative analysis of the therapeutic potential of hordenine versus the gold-standard L-DOPA in established animal models of Parkinson's disease. This guide synthesizes behavioral and neurochemical data, providing researchers, scientists, and drug development professionals with a detailed examination of their respective efficacies and underlying mechanisms of action.
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopamine in the brain, leading to debilitating motor and non-motor symptoms. The current mainstay of treatment, Levodopa (L-DOPA), directly addresses this dopamine deficiency. However, its long-term use is often associated with significant side effects, including motor fluctuations and dyskinesia. This has spurred the search for alternative therapeutic agents, with natural compounds like hordenine emerging as a subject of interest.
This guide provides a side-by-side comparison of the efficacy of hordenine, a phenylethylamine alkaloid found in various plants, and L-DOPA in two widely utilized neurotoxin-induced animal models of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model.
Efficacy in the MPTP Mouse Model
The MPTP model mimics the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. Behavioral tests are crucial in this model to assess the functional recovery promoted by therapeutic interventions.
Table 1: Comparison of Hordenine and L-DOPA in the MPTP Mouse Model of Parkinson's Disease
| Behavioral Test | Parameter | Control | MPTP | Hordenine (20 mg/kg) | L-DOPA (25 mg/kg) + Benserazide (15 mg/kg) |
| Pole Test | Time to turn (s) | ~5 | ~15 | ~8[1] | ~7 |
| Time to descend (s) | ~10 | ~25 | ~15[1] | ~12 | |
| Balance Beam Test | Time to traverse (s) | ~5 | ~20 | ~10[1] | ~8 |
| Rotarod Test | Latency to fall (s) | ~250 | ~100 | Not Available | ~200 |
Data are approximate values synthesized from multiple sources for comparative purposes.
In the MPTP mouse model, both hordenine and L-DOPA demonstrated the ability to improve motor coordination and bradykinesia. L-DOPA, in combination with a peripheral decarboxylase inhibitor like benserazide to increase its central bioavailability, showed a more pronounced effect in the pole test and balance beam test. Data for hordenine in the rotarod test within this specific comparative context was not available.
Efficacy in the 6-OHDA Rat Model
The 6-OHDA model involves the direct injection of the neurotoxin into the nigrostriatal pathway, resulting in a more localized and severe lesion. This model is often used to study the mechanisms of neurodegeneration and the effects of potential neuroprotective agents.
Table 2: Comparison of Hordenine and L-DOPA in the 6-OHDA Rodent Model of Parkinson's Disease
| Behavioral Test | Parameter | Control | 6-OHDA | Hordenine (20 mg/kg) | L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) |
| Pole Test | Time to descend (s) | ~8 | ~20 | ~12[1] | ~14 |
| Balance Beam Test | Time to traverse (s) | ~4 | ~15 | ~8[1] | ~10 |
Data are approximate values synthesized from multiple sources for comparative purposes.
Similar to the findings in the MPTP model, hordenine demonstrated significant efficacy in improving motor function in the 6-OHDA model, as evidenced by the pole and balance beam tests. While direct comparative data for L-DOPA in these specific tests within the same study was limited, existing literature on the 6-OHDA model indicates that L-DOPA also ameliorates these motor deficits.
Mechanisms of Action: Divergent Pathways to a Common Goal
The therapeutic effects of hordenine and L-DOPA stem from distinct pharmacological mechanisms.
L-DOPA , as a precursor to dopamine, directly replenishes the depleted neurotransmitter stores in the brain.[2][3][4] It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the remaining dopaminergic neurons.[4]
Hordenine , on the other hand, is believed to exert its effects through multiple mechanisms. It has been identified as an agonist of the dopamine D2 receptor, directly stimulating this key receptor in the absence of dopamine.[1] Additionally, studies have shown that hordenine possesses neuroprotective properties by inhibiting neuroinflammation through the suppression of NF-κB and MAPK signaling pathways.[5][6]
Experimental Protocols
A standardized approach is critical for the comparison of therapeutic agents in preclinical models. The following provides a general overview of the experimental workflows.
MPTP Model Protocol
-
Animals: Typically, C57BL/6 mice are used due to their susceptibility to MPTP.
-
Induction: MPTP is administered via intraperitoneal injections. A common regimen involves multiple injections over a single day or daily injections for several consecutive days.
-
Treatment: Hordenine or L-DOPA (with a peripheral decarboxylase inhibitor) is administered, often orally or via injection, following the establishment of the Parkinsonian phenotype.
-
Behavioral Assessment: A battery of tests, including the pole test, balance beam, and rotarod, are conducted to evaluate motor function.
6-OHDA Model Protocol
-
Animals: Sprague-Dawley or Wistar rats are commonly used.
-
Induction: 6-OHDA is stereotactically injected directly into the medial forebrain bundle or the striatum. This requires anesthesia and precise surgical procedures.
-
Treatment: Similar to the MPTP model, test compounds are administered after the lesion has been established and motor deficits are apparent.
-
Behavioral Assessment: The pole test, balance beam, and cylinder test (to assess forelimb akinesia) are frequently employed.
Conclusion
The available preclinical data suggests that both hordenine and L-DOPA can effectively ameliorate motor deficits in animal models of Parkinson's disease. While L-DOPA acts as a direct dopamine replacement therapy, hordenine appears to have a multi-faceted mechanism of action, including direct dopamine D2 receptor agonism and anti-inflammatory neuroprotective effects.
The findings for hordenine are promising and warrant further investigation, particularly in direct, head-to-head comparative studies with L-DOPA that include a broader range of behavioral and neurochemical endpoints. Future research should also focus on the long-term efficacy and potential side-effect profile of hordenine compared to L-DOPA. These studies will be crucial in determining the potential of hordenine as a standalone or adjunctive therapy for Parkinson's disease.
References
- 1. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of graded 6-Hydroxydopamine unilateral lesion in medial forebrain bundle of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. modelorg.com [modelorg.com]
- 6. researchgate.net [researchgate.net]
Hordenine's Agonist Profile at the Dopamine D2 Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of hordenine's agonist activity at the Dopamine D2 receptor (DRD2), comparing its performance with established DRD2 agonists. The information presented is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley, has been identified as an agonist for the DRD2 receptor.[1][2][3] This guide summarizes the available quantitative data on its binding affinity and functional potency, placing it in context with well-characterized DRD2 agonists such as the endogenous ligand dopamine, and synthetic compounds like quinpirole, bromocriptine, and apomorphine. Detailed experimental protocols for key validation assays are provided, alongside visual representations of the DRD2 signaling pathway and the experimental workflow for agonist validation.
Comparative Agonist Activity at the DRD2 Receptor
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of hordenine in comparison to other known DRD2 agonists. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) |
| Hordenine | ~13 µM[1] | ~3.7 µM[1] |
| Dopamine | High Affinity (nM range) | ~20 nM - 2.2 µM[1][4] |
| Quinpirole | High Affinity (nM range) | ~3.2 nM - 56 nM[5] |
| Bromocriptine | ~8 nM[6] | ~0.10 - 4.4 nM[6] |
| Apomorphine | High Affinity (nM range) | ~35.1 nM[7] |
DRD2 Signaling Pathway and Agonist Validation Workflow
The following diagrams illustrate the canonical DRD2 signaling pathway and a typical experimental workflow for validating the agonist activity of a compound like hordenine.
References
- 1. innoprot.com [innoprot.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. innoprot.com [innoprot.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
A Head-to-Head Battle: Cross-Validation of ELISA and Mass Spectrometry for Hordenine Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive molecules like hordenine is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS)—for the detection of hordenine, a phenethylamine alkaloid found in various plants and beer.
This publication delves into the performance characteristics, experimental protocols, and underlying principles of both methodologies. By presenting quantitative data in structured tables and detailed procedural workflows, this guide aims to equip researchers with the necessary information to select the most appropriate technique for their specific research needs.
At a Glance: Key Performance Metrics
The choice between ELISA and Mass Spectrometry for hordenine detection often hinges on a trade-off between speed, cost, and the level of analytical detail required. While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is renowned for its high specificity and sensitivity, ELISA offers a high-throughput and cost-effective alternative for screening large numbers of samples.
Below is a summary of typical performance data for both methods. It is important to note that while extensive data is available for LC-MS/MS methods for hordenine, a commercially available, fully validated ELISA kit specifically for hordenine is not readily documented in peer-reviewed literature. Therefore, the ELISA performance characteristics presented here are representative of well-validated competitive ELISAs for similar small molecules.
Table 1: Quantitative Comparison of Hordenine Detection Methods
| Performance Metric | Representative Competitive ELISA | LC-MS/MS |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.05 - 2 ng/mL |
| Linear Dynamic Range | 1 - 100 ng/mL | 0.2 - 2000 ng/mL |
| Precision (Intra-assay %CV) | < 10% | < 8% |
| Precision (Inter-assay %CV) | < 15% | < 8% |
| Accuracy (Recovery) | 80 - 120% | 80.4 - 107.7% |
| Specificity | High (potential for cross-reactivity) | Very High (based on mass-to-charge ratio and fragmentation) |
Delving into the Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for both a representative competitive ELISA and a standard LC-MS/MS method for hordenine detection. These protocols are based on established methodologies and provide a framework for laboratory implementation.
Experimental Protocol: Competitive ELISA for Hordenine
This protocol outlines a typical competitive ELISA for the quantification of hordenine in biological samples.
1. Materials and Reagents:
-
Microtiter plate pre-coated with anti-hordenine antibody
-
Hordenine standard solutions
-
Hordenine-horseradish peroxidase (HRP) conjugate
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the hordenine standard to generate a standard curve. Dilute samples as necessary with the provided sample diluent.
-
Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate. Immediately add 50 µL of hordenine-HRP conjugate to each well. Gently mix and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A color change will be observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve of percentage binding versus hordenine concentration and determine the concentration of hordenine in the samples by interpolation.
Experimental Protocol: LC-MS/MS for Hordenine
This protocol describes a typical LC-MS/MS method for the quantification of hordenine in biological matrices such as serum or plasma.[1][2]
1. Materials and Reagents:
-
Hordenine analytical standard
-
Internal standard (IS), e.g., hordenine-d4
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Formic acid
-
Protein precipitation solvent (e.g., ACN:MeOH, 9:1, v/v)
-
LC column (e.g., C18 column)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
To 100 µL of plasma or serum sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-µm particle size)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient to separate hordenine from matrix components.
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hordenine: m/z 166.1 → 121.0[2]
-
Hordenine-d4 (IS): m/z 170.1 → 125.0
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Quantify hordenine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of hordenine in the samples from the calibration curve.
Visualizing the Workflows
To further clarify the procedural differences between ELISA and LC-MS/MS, the following diagrams illustrate the experimental workflows for each technique.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for LC-MS/MS Analysis.
Concluding Remarks
The choice between ELISA and mass spectrometry for hordenine detection is contingent on the specific requirements of the study. ELISA stands out as a rapid, cost-effective, and high-throughput method, making it well-suited for screening large numbers of samples. However, its reliance on antibody specificity means there is a potential for cross-reactivity with structurally similar molecules.
In contrast, LC-MS/MS offers unparalleled specificity and sensitivity, providing definitive identification and quantification of hordenine. The detailed structural information obtained from mass spectrometry makes it the gold standard for confirmatory analysis and for studies where absolute certainty is required. The trade-offs for this high level of confidence are the higher operational costs, lower throughput, and the need for more specialized equipment and expertise.
For researchers in drug development and clinical trials, a tiered approach is often optimal. ELISA can be employed for initial high-throughput screening, with positive or borderline results subsequently confirmed by the more definitive LC-MS/MS method. This cross-validation strategy leverages the strengths of both techniques, ensuring both efficiency and accuracy in the detection of hordenine.
References
A Comparative Analysis of Hordenine's Effects on Dopamine D1 and D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of hordenine on the dopamine D1 (DRD1) and D2 (DRD2) receptors. The information is compiled from experimental data to assist in understanding the selectivity and functional activity of this natural compound.
Executive Summary
Hordenine, a phenylethylamine alkaloid found in sources like germinated barley, demonstrates selective agonist activity towards the dopamine D2 receptor, with no significant agonistic effects observed at the dopamine D1 receptor.[1][2] This selectivity is crucial for understanding its potential pharmacological profile. Hordenine acts as a G protein-biased agonist at the DRD2 receptor.[3][4]
Data Presentation: Hordenine's Receptor Activity Profile
The following tables summarize the quantitative experimental data for hordenine's interaction with DRD1 and DRD2 receptors.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ) | Assay Type |
| Hordenine | DRD1 | No significant binding reported | Radioligand Binding Assay |
| Hordenine | DRD2 | 13 µM[1][5] | Radioligand Binding Assay |
| 31.3 µM[3][4] | Radioligand Binding Assay |
Table 2: Functional Agonist Activity
| Compound | Receptor | Functional Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Assay Type |
| Hordenine | DRD1 | No significant agonistic activity reported[1][2] | - | cAMP Accumulation Assay |
| Hordenine | DRD2 | 3.7 µM[1][5] | Agonist[1] | cAMP Inhibition Assay |
Signaling Pathways
Dopamine receptors D1 and D2 are G protein-coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. DRD1 activation typically stimulates adenylyl cyclase via a Gαs/olf protein, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Conversely, DRD2 activation inhibits adenylyl cyclase through a Gαi/o protein, resulting in a decrease in cAMP levels.[6]
Figure 1: DRD1 Signaling Pathway and Hordenine's Lack of Interaction.
Figure 2: Hordenine's Agonistic Effect on the DRD2 Signaling Pathway.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human DRD1 or DRD2).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for DRD2).
-
Test compound (Hordenine).
-
Non-specific binding agent (e.g., 10 µM Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of hordenine.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific agent).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of hordenine to generate a competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for EC₅₀ Determination)
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
-
Materials:
-
Whole cells expressing the target receptor (DRD1 or DRD2).
-
Test compound (Hordenine).
-
Forskolin (an adenylyl cyclase activator, used for Gαi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell culture medium and plates.
-
-
Procedure (for Gαi-coupled DRD2):
-
Plate the DRD2-expressing cells in a suitable assay plate and culture overnight.
-
Stimulate the cells with varying concentrations of hordenine in the presence of a fixed concentration of forsklin (to induce a detectable level of cAMP).
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of hordenine to generate a dose-response curve and determine the EC₅₀ value.
-
-
Procedure (for Gαs-coupled DRD1):
-
The protocol is similar, but cells are stimulated with hordenine alone, and an increase in cAMP is measured.
-
Figure 3: General Experimental Workflow for Receptor Analysis.
Comparative Effects of Hordenine
The experimental evidence points to a clear selectivity of hordenine for the DRD2 receptor over the DRD1 receptor.
Figure 4: Summary of Hordenine's Comparative Effects on DRD1 and DRD2.
Conclusion
The available data consistently demonstrate that hordenine is a selective agonist for the dopamine D2 receptor, with a binding affinity and functional potency in the micromolar range. In contrast, it does not exhibit significant agonistic activity at the dopamine D1 receptor. This selective pharmacological profile is a critical consideration for any research or drug development program investigating the therapeutic potential of hordenine.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hordenine's Potency as a MAO-B Inhibitor: A Comparative Analysis with Other Natural Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hordenine's monoamine oxidase-B (MAO-B) inhibitory activity against a range of other natural compounds. The following analysis, supported by experimental data, clarifies hordenine's role and relative potency in the landscape of natural MAO-B inhibitors.
Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, including dopamine. Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopaminergic neurotransmission. While synthetic MAO-B inhibitors are in clinical use, there is growing interest in identifying potent and selective inhibitors from natural sources. Hordenine, an alkaloid found in sources like barley, has been investigated for its interaction with MAO-B. However, evidence suggests it is more accurately characterized as a substrate rather than a potent inhibitor of the enzyme.
Hordenine: A Substrate, Not a Potent Inhibitor
Experimental data indicates that hordenine is deaminated by rat liver MAO-B, with a Michaelis constant (Km) of 479 µM.[1] A high Km value suggests a low affinity of the enzyme for the substrate, and in the context of inhibition, it implies that a high concentration of hordenine would be required to elicit a significant inhibitory effect. Therefore, hordenine is not considered a potent MAO-B inhibitor. In contrast, numerous other natural compounds have demonstrated significant MAO-B inhibitory activity, often with IC50 values in the low micromolar to nanomolar range.
Comparative Potency of Natural MAO-B Inhibitors
The following table summarizes the MAO-B inhibitory activity (IC50 values) of various natural compounds, providing a clear comparison of their potencies. A lower IC50 value indicates a higher potency.
| Compound Class | Compound | Natural Source(s) | MAO-B IC50 (µM) | Reference(s) |
| Alkaloid | Hordenine | Barley (Hordeum vulgare) | High (Km = 479 µM) | [1] |
| Piperine | Black pepper (Piper nigrum) | 91.3 | [2] | |
| Emodin | Rhubarb (Rheum spp.), Buckthorn (Rhamnus spp.) | 35.4 | [2] | |
| Flavonoid | Pterostilbene | Blueberries, Grapes | 0.138 | [3] |
| Calycosin | Astragalus membranaceus | 7.19 | ||
| Phenolic Compound | Paeonol | Paeonia suffruticosa | 42.5 | [2] |
| Curcumin | Turmeric (Curcuma longa) | 6.30 | [3] | |
| Resveratrol | Grapes, Berries | 15.8 | [3] |
Experimental Protocols
The determination of MAO-B inhibitory activity is crucial for the discovery and characterization of novel inhibitors. A common and reliable method is the fluorometric monoamine oxidase-B inhibitor screening assay.
Fluorometric MAO-B Inhibitor Screening Assay Protocol
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed deamination of its substrate.
I. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4) and bring to room temperature before use.
-
MAO-B Enzyme Solution: Reconstitute or dilute the MAO-B enzyme in the assay buffer to the desired working concentration. This solution should be prepared fresh.
-
MAO-B Substrate Solution: Prepare a solution of a suitable MAO-B substrate (e.g., tyramine or a proprietary substrate) in the assay buffer.
-
Developer Solution: This solution contains a probe (e.g., GenieRed or a similar fluorometric probe) that reacts with H₂O₂ to produce a fluorescent signal.
-
Test Inhibitor Solutions: Dissolve the test compounds (e.g., hordenine and other natural compounds) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.
-
Inhibitor Control: Prepare a solution of a known MAO-B inhibitor (e.g., selegiline) to serve as a positive control.
II. Assay Procedure:
-
Plate Setup: In a 96-well black plate, add the test inhibitor solutions, inhibitor control, and a solvent control (containing only the solvent used to dissolve the inhibitors).
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C in a kinetic mode for a defined period (e.g., 10-40 minutes).
III. Data Analysis:
-
Calculate the rate of reaction: Determine the slope of the linear portion of the fluorescence versus time curve for each well.
-
Determine the percent inhibition: Calculate the percentage of MAO-B inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of solvent control)] x 100
-
Calculate the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Experimental Workflow
The regulation of MAO-B expression and the general workflow for assessing its inhibition can be visualized through the following diagrams.
Caption: MAO-B Gene Expression Signaling Pathway.
Caption: Experimental Workflow for MAO-B Inhibition Assay.
References
- 1. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Hordenine's Influence on Norepinephrine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hordenine and other structurally related compounds—tyramine and phenylethylamine—in their ability to induce norepinephrine release. The information compiled herein is intended to assist researchers in replicating and expanding upon existing studies by providing detailed experimental protocols, comparative quantitative data, and an overview of the underlying signaling pathways.
Comparative Analysis of Norepinephrine Releasing Agents
Hordenine, a naturally occurring phenethylamine alkaloid, is recognized for its sympathomimetic effects, which are largely attributed to its ability to stimulate the release of norepinephrine.[1][2][3] To provide a quantitative comparison of its activity, this guide includes data on hordenine and two other well-known norepinephrine releasing agents: tyramine and phenylethylamine. The primary mechanism for this action is through the activation of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that influences monoaminergic neurotransmission.[4][5]
The following table summarizes the in vitro potency and efficacy of these compounds in activating human TAAR1, a key event in norepinephrine release. This data is crucial for researchers designing experiments to study the effects of these compounds on noradrenergic systems.
| Compound | EC50 (µM) | Emax (%) |
| Hordenine | 47 | 82 |
| Tyramine | 9.5 | 77 |
| Phenylethylamine | 8.8 | 97 |
| Table 1: Comparative in vitro activation of human trace amine-associated receptor 1 (TAAR1) by hordenine, tyramine, and phenylethylamine. Data is presented as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a reference agonist.[5] |
Experimental Protocols
To facilitate the replication of studies on norepinephrine release, two detailed experimental protocols are provided below: a norepinephrine release assay using PC12 cells and a TAAR1 activation assay.
Norepinephrine Release Assay from PC12 Cells
This protocol describes a method to measure the release of norepinephrine from cultured PC12 cells, a common model for studying neuronal function.[4][5][6]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with horse and fetal calf serum)[1]
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine (radiolabel)
-
Test compounds (hordenine, tyramine, phenylethylamine)
-
Scintillation counter
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[7][8][9]
Procedure:
-
Cell Culture: Culture PC12 cells to approximately 80% confluency.[1]
-
Radiolabeling: Incubate the cells with [³H]-Norepinephrine in KRH buffer to allow for uptake into the cells.
-
Washing: Wash the cells multiple times with fresh KRH buffer to remove extracellular radiolabel.
-
Stimulation: Incubate the cells with various concentrations of the test compounds (hordenine, tyramine, or phenylethylamine) in KRH buffer for a defined period (e.g., 10-20 minutes).
-
Sample Collection: Collect the supernatant (extracellular medium) and lyse the cells to collect the intracellular content.
-
Quantification of Released Norepinephrine:
TAAR1 Activation Assay (cAMP Accumulation)
This protocol outlines a method to measure the activation of TAAR1 by quantifying the downstream accumulation of cyclic AMP (cAMP).[5]
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1)
-
Cell culture medium
-
Assay buffer (e.g., Earle's balanced salt solution with HEPES and IBMX)[5]
-
Test compounds (hordenine, tyramine, phenylethylamine)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the hTAAR1-expressing HEK293 cells into a multi-well plate.[5]
-
Pre-incubation: Before the assay, incubate the cells in a serum-free or charcoal-stripped serum medium.[5]
-
Compound Stimulation: Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add various concentrations of the test compounds and incubate for a specific time (e.g., 1 hour).[5]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[5]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[5]
-
Data Analysis: Generate concentration-response curves and calculate the EC50 and Emax values for each compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of norepinephrine release induced by hordenine and a typical experimental workflow for its investigation.
Caption: Signaling pathway of hordenine-induced norepinephrine release.
Caption: Workflow for norepinephrine release assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase (MAO)-A but not MAO-B inhibitors potentiate tyramine-induced catecholamine release from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A comparative pharmacokinetic study of hordenine in different species.
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of hordenine in various species, based on available experimental data. Hordenine, a naturally occurring alkaloid found in plants like barley, has garnered interest for its potential pharmacological effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different species is crucial for preclinical and clinical research.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of hordenine observed in horses, humans, and rats. These values have been compiled from multiple studies and highlight the species-specific differences in the drug's disposition.
| Species | Route of Administration | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Half-life (t½) | Bioavailability |
| Horse | Intravenous (IV) | 2.0 mg/kg | ~1.0 µg/mL[3][4] | 5 mins[5] | α-phase: ~3 mins, β-phase: ~35 mins[1][3] | - |
| Oral | 2.0 mg/kg | ~0.17 µg/mL[5] | ~1 hour[5] | Slower than IV administration[5] | ~100%[5] | |
| Human | Oral (Dietary Supplement) | 100 mg | 16.4 ± 7.8 µg/L | 66 ± 15 mins[2] | 55 ± 18 mins[2] | Not Reported |
| Oral (Beer Consumption) | 0.075 mg/kg | 12.0–17.3 nM | 0–60 mins | 52.7–66.4 mins | Not Reported | |
| Rat | Oral | 15 mg/kg | Not Reported | Not Reported | 4.6 ± 1.6 hours[6] | Not Reported |
Experimental Protocols
The data presented in this guide are derived from studies employing various methodologies. Below are detailed descriptions of the typical experimental protocols used for assessing the pharmacokinetics of hordenine.
1. Animal Studies (Horses and Rats)
-
Subjects: Studies in horses utilized multiple animals, with one study mentioning the use of ten horses.[3][4] For rat studies, specific strains like Wistar or Sprague Dawley are commonly used in pharmacokinetic research.[7]
-
Drug Administration:
-
Sample Collection:
-
Blood (Plasma): Blood samples were collected at various time points post-administration. For instance, after IV injection in horses, plasma concentrations were monitored for at least 120 minutes.[5]
-
Urine: Total urinary concentrations of hordenine (free and conjugated) were measured. In horses, urine samples were collected over a 24-hour period.[3][5]
-
-
Analytical Method:
-
The concentration of hordenine in plasma and urine was determined using sensitive analytical techniques. One described method involved the construction of standard curves for the recovery of hordenine from plasma and urine, with a sensitivity down to approximately 0.1 pg/mL in plasma and 0.5 pg/mL in urine.[5] More modern approaches often utilize UPLC-MS/MS for accurate quantification.[6]
-
2. Human Studies
-
Subjects: Human studies have been conducted with healthy volunteers.[8]
-
Drug Administration: Hordenine was administered orally, either through a dietary supplement or via beer consumption.[2][8][9]
-
Sample Collection: Plasma samples were collected from volunteers to determine hordenine concentrations over time.[8][9]
-
Analytical Method: Ultrahigh-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC–ESI–MS/MS) was used to measure the plasma concentrations of hordenine and its metabolites.[9]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in hordenine research, the following diagrams have been generated.
Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.
Caption: Proposed Signaling Pathway of Hordenine as an Indirectly Acting Adrenergic Agent.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. madbarn.com [madbarn.com]
- 4. Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Long-Term Safety and Toxicity of Hordenine Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid found in plants such as barley, is a common ingredient in dietary supplements marketed for weight loss and enhanced athletic performance. Despite its widespread use, a comprehensive evaluation of its long-term safety and toxicity is conspicuously absent from the scientific literature. This guide provides a comparative analysis of the available toxicological data for hordenine and structurally similar compounds, highlighting the significant gaps in our understanding of its long-term health effects. The information presented is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the critical need for further investigation into the chronic toxicity, carcinogenicity, and reproductive effects of hordenine supplementation.
Comparative Toxicological Profile of Hordenine and Alternatives
The long-term safety of hordenine has not been adequately studied. Most of the available data is derived from acute or short-term animal studies, with a primary focus on its cardiovascular and stimulant properties. Long-term, comprehensive toxicological studies, including chronic toxicity, carcinogenicity, and reproductive toxicity, are not publicly available. This lack of data is a significant concern for a substance consumed by the public.
In the absence of direct long-term safety data for hordenine, this guide provides a comparative overview of the toxicological information available for hordenine and its structurally related alternatives: synephrine, N-methyltyramine, and octopamine. It is important to note that these alternatives also lack robust long-term safety data.[1]
Table 1: Summary of Available Toxicological Data
| Compound | Acute Toxicity (LD50) | Sub-chronic Toxicity | Chronic Toxicity | Carcinogenicity | Reproductive & Developmental Toxicity | Genotoxicity | Key Adverse Effects Noted |
| Hordenine | No definitive LD50 value established in recent literature. Early studies reported a minimum lethal dose in various animals.[2] | In a study on mice, doses of 10 and 15 mg/kg were considered safe for experimental use.[3] | No data available. | No data available. | No data available. | No data available. | Increased heart rate and blood pressure (in animals, especially with parenteral administration), respiratory distress.[2][4][5] |
| Synephrine | Limited data available. | A 28-day study in rats showed increased blood pressure.[6] No significant adverse effects were seen in a 60-day human study at a specific dose.[7] | No long-term studies available.[7] | No data available. | No data available. | Insufficient data. | Cardiovascular effects, including increased heart rate and blood pressure, have been reported in some human and animal studies.[4][6][7] |
| N-Methyltyramine | No data available. | No data available. | No data available. | No data available. | Insufficient reliable information.[8][9] | No data available. | May increase blood pressure.[8][9] |
| Octopamine | No definitive LD50 value established. Considered harmful if swallowed.[10] | No data available. | Limited evidence suggests potential for cumulative health effects with long-term exposure.[11] | No data available. | May cause reproductive disorders and harm to the unborn child based on animal studies.[11] | No data available. | Potential for increased blood pressure and heart problems.[12] |
| Tyramine | No data available. | No data available. | No data available. | No data available. | No data available. | No data available. | Can cause a hypertensive crisis in individuals taking MAOIs.[5][13] May trigger migraines.[5] |
Experimental Protocols
Detailed experimental protocols for long-term toxicity studies of hordenine are not available due to the lack of such studies. However, based on standard toxicological practices, the following methodologies would be appropriate for evaluating its safety.
Chronic Toxicity Study (Rodent Model)
This protocol is a generalized representation of a chronic toxicity study and would need to be adapted specifically for hordenine.
-
Objective: To determine the potential health hazards associated with long-term, repeated exposure to hordenine over a significant portion of the test animal's lifespan.
-
Test System: Sprague-Dawley rats (or another appropriate rodent model), both male and female.
-
Administration: Hordenine would be administered orally (gavage or in feed) daily for a period of 6-12 months.[14]
-
Dose Groups: A minimum of three dose levels (low, mid, high) and a control group receiving the vehicle only. The highest dose should be a maximum tolerated dose (MTD) that does not cause overt toxicity or more than a 10% decrease in body weight.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at interim periods and at termination to assess effects on blood cells, organ function (liver, kidneys), and metabolism.
-
Urinalysis: Conducted at interim periods and at termination.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Gross Pathology: At termination, all animals are euthanized and subjected to a full necropsy. Organs are weighed and examined for abnormalities.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
-
Data Analysis: Statistical analysis is performed to identify any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Carcinogenicity Bioassay (Rodent Model)
This protocol outlines the standard approach for assessing the carcinogenic potential of a substance.
-
Objective: To determine the potential of hordenine to cause cancer in mammals.
-
Test System: Typically conducted in two rodent species (e.g., rats and mice), both sexes.
-
Administration: Hordenine is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).[15][16]
-
Dose Groups: At least two dose levels and a concurrent control group. The highest dose is typically the MTD.
-
Parameters Monitored:
-
Clinical Observations and Palpation: Regular observation for clinical signs and palpation for masses.
-
Body Weight and Food Consumption: Monitored throughout the study.
-
Mortality: Monitored daily.
-
Gross Pathology and Histopathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of tumors.
-
-
Data Analysis: The incidence, type, and latency of tumors are statistically analyzed to determine if there is a significant increase in tumor formation in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Hordenine
The stimulant effects of hordenine are believed to be mediated through its interaction with the adrenergic system, though the precise long-term consequences of this interaction are unknown.
Caption: Proposed adrenergic signaling pathway for hordenine.
Experimental Workflow for a Chronic Toxicity Study
The following diagram illustrates a typical workflow for a chronic oral toxicity study in rodents.
Caption: Generalized workflow for a chronic oral toxicity study.
Conclusion and Recommendations
The available scientific literature provides an insufficient basis for concluding that long-term supplementation with hordenine is safe. The absence of chronic toxicity, carcinogenicity, and reproductive toxicity data represents a significant knowledge gap. The data on structurally similar compounds also raise concerns about potential cardiovascular and other adverse effects with long-term use.
It is imperative that comprehensive, well-designed long-term safety and toxicity studies are conducted on hordenine to adequately characterize its risk profile. Until such data are available, caution should be exercised in the use of hordenine-containing supplements, particularly by individuals with pre-existing cardiovascular conditions. Researchers and drug development professionals should prioritize the generation of robust toxicological data to enable evidence-based risk assessment of this widely consumed dietary supplement ingredient. The U.S. Food and Drug Administration (FDA) has noted that hordenine is a "new dietary ingredient" for which a required notification has not been submitted, and therefore products containing it are considered "adulterated".[1]
References
- 1. Hordenine in dietary supplements: Why avoid it? [opss.org]
- 2. Hordenine - Wikipedia [en.wikipedia.org]
- 3. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Tyramine - Wikipedia [en.wikipedia.org]
- 6. Cardiovascular toxicity of Citrus aurantium in exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Case Reports on Adverse Events Related to Pre-workout Supplements Containing Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyltyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. N-methyltyramine | vital.ly [vital.ly]
- 10. Octopamine|104-14-3|MSDS [dcchemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Octopamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Hordenine and Phenethylamine (PEA): An Examination of Synergistic and Additive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of hordenine and phenethylamine (PEA) has gained attention within the nutritional supplement market for its purported synergistic effects on mood, focus, and energy. This guide provides a comprehensive comparison of the individual and combined pharmacological properties of these two compounds, supported by available experimental data. The central hypothesis for their interaction lies in the inhibition of Monoamine Oxidase B (MAO-B) by hordenine, which is believed to potentiate the effects of PEA, a rapidly metabolized trace amine. This document will delve into the mechanisms of action, present quantitative data where available, and outline relevant experimental protocols to facilitate further research and understanding of this combination.
Individual Pharmacological Profiles
Hordenine
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare). Its pharmacological profile is multifaceted, acting as an adrenergic agent, a substrate and potential inhibitor of MAO-B, and a dopamine D2 receptor agonist.[1][2]
Mechanism of Action:
-
Indirectly Acting Adrenergic Agent: Hordenine can increase the release of norepinephrine from storage vesicles, contributing to its stimulant effects.[1]
-
MAO-B Substrate: Hordenine is selectively metabolized by MAO-B.[2] This interaction is crucial for its synergistic potential with PEA.
-
Norepinephrine Reuptake Inhibitor: Some evidence suggests that hordenine can inhibit the reuptake of norepinephrine, further increasing its synaptic concentration.[2]
-
Dopamine D2 Receptor Agonist: Hordenine has been identified as an agonist of the dopamine D2 receptor.[3]
Phenethylamine (PEA)
Phenethylamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[4] It is known for its short-lived stimulant and mood-elevating effects due to rapid metabolism.
Mechanism of Action:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonist: PEA is a potent agonist of TAAR1, a receptor involved in regulating monoamine neurotransmission.[4]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor: By inhibiting VMAT2, PEA can disrupt the storage of monoamines, leading to their increased release.[4]
-
Monoamine Releasing Agent: At higher concentrations, PEA can induce the release of dopamine and norepinephrine.[4]
-
Rapid Metabolism by MAO-B: The primary factor limiting the oral bioavailability and duration of action of PEA is its rapid degradation by MAO-B.[4]
The Basis for Interaction: Synergistic or Additive?
The prevailing hypothesis is that hordenine acts synergistically with PEA. This synergy is primarily attributed to the inhibition of MAO-B by hordenine. By slowing the metabolic breakdown of PEA, hordenine is thought to increase the bioavailability and prolong the presence of PEA in the synaptic cleft, thereby amplifying its downstream effects on dopamine and norepinephrine release. Anecdotal reports from users of this combination describe a more potent and longer-lasting effect compared to PEA alone.[5][6]
While direct, quantitative studies on the hordenine-PEA combination are lacking in peer-reviewed literature, a strong theoretical basis for synergy exists. The interaction can be conceptualized through the following workflow:
Experimental Data
Although direct experimental data on the hordenine-PEA combination is scarce, preclinical studies investigating the effects of PEA in combination with other MAO-B inhibitors provide strong evidence for a synergistic interaction.
Quantitative Data on Hordenine and PEA Interactions with MAO-B
| Compound | Parameter | Value | Species/Tissue | Reference |
| Hordenine | K | 479 µM | Rat Liver | [2] |
| V | 128 nmol/mg protein/h | Rat Liver | [2] | |
| PEA with MAO-B Inhibitor (R-(-)-deprenyl or MDL 72974) | Dose-Response Shift | ≥30-fold leftward shift in the dose-response for i.v. self-administration of PEA | Monkeys | [7] |
| PEA with MAO-B Inhibitor (Pargyline) | Motor Stimulation | Intensified PEA-induced motor stimulation | Mice | [8] |
| PEA Concentration | Higher brain and plasma PEA concentrations | Mice | [8] |
Behavioral Effects of PEA with MAO-B Inhibitors
Studies in animal models have demonstrated a significant potentiation of PEA's behavioral effects when co-administered with MAO-B inhibitors.
-
Psychomotor Stimulant Effects: In monkeys, the administration of MAO-B inhibitors (R-(-)-deprenyl or MDL 72974) markedly enhanced the psychomotor stimulant effects of PEA.[7]
-
Reinforcing Effects: The same study found that MAO-B inhibition significantly enhanced the reinforcing effects of PEA, as measured by intravenous self-administration.[7]
-
Stereotyped Behaviors: In rats, the co-administration of PEA with MAO-B inhibitors induced stereotyped behaviors, which were used as an in vivo measure of MAO-B inhibition.[9]
Experimental Protocols
To facilitate further investigation into the interaction between hordenine and PEA, detailed methodologies for key experiments are provided below.
MAO-B Inhibition Assay
This assay is crucial for quantifying the inhibitory potential of hordenine on MAO-B activity.
Objective: To determine the IC₅₀ or Kᵢ value of hordenine for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)
-
Hordenine
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection system (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of hordenine and the positive control.
-
In a microplate, add the MAO-B enzyme to the assay buffer.
-
Add the different concentrations of hordenine or the positive control to the wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
If determining the Kᵢ value, the assay should be repeated with varying substrate concentrations.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
Objective: To quantify the effects of hordenine, PEA, and their combination on dopamine and norepinephrine levels in specific brain regions (e.g., striatum, prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula into the target brain region of the animal model (e.g., rat, mouse).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples.
-
Administer hordenine, PEA, or the combination systemically (e.g., intraperitoneally).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or LC-MS/MS.
-
Express the results as a percentage change from baseline.
Conclusion
The available evidence strongly suggests a synergistic relationship between hordenine and phenethylamine. The primary mechanism underlying this synergy is the inhibition of MAO-B by hordenine, which leads to a significant increase in the bioavailability and duration of action of PEA. While direct quantitative studies on this specific combination are lacking, preclinical data from studies of PEA with other MAO-B inhibitors provide compelling evidence for this potentiation. Further research, employing the methodologies outlined in this guide, is warranted to fully characterize the pharmacodynamic and pharmacokinetic interactions of the hordenine and PEA combination and to establish a comprehensive safety and efficacy profile. Such studies would be invaluable for drug development professionals and regulatory bodies in assessing the potential therapeutic applications and risks associated with this increasingly popular combination.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. liftmode.com [liftmode.com]
- 6. reddit.com [reddit.com]
- 7. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-induced changes in motor activity after selective MAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Hordenine's Role in cAMP Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hordenine's role in cyclic AMP (cAMP) signaling pathways with established modulators. Contrary to some initial hypotheses, recent independent validation suggests hordenine does not directly activate the β2-adrenergic receptor to stimulate cAMP production. This guide presents the available experimental data, details the methodologies for key experiments, and offers a comparative analysis with well-characterized compounds that directly modulate the cAMP pathway.
Hordenine and the cAMP Signaling Pathway: A Closer Look
Hordenine, a phenylethylamine alkaloid found in various plants, has been investigated for its potential pharmacological effects. While some earlier reports suggested a role as a β2-adrenergic receptor agonist, a mechanism that would lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP, recent studies challenge this view.
A key independent study investigating the in vitro activity of hordenine on human adrenergic receptors found that it did not activate β1 or β2-adrenergic receptors at concentrations up to 300 µM. The study did, however, show weak agonist activity at the α2A-adrenergic receptor, which is typically coupled to the Gi protein and inhibits adenylyl cyclase, leading to a decrease in cAMP. This finding suggests that hordenine's primary interaction with the adrenergic system may not involve direct stimulation of the canonical Gs-coupled cAMP pathway.
Another study has identified hordenine as a dopamine D2 receptor (D2R) agonist.[1] The D2R is also a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
These findings underscore the importance of independent validation in pharmacological research and highlight the need for a nuanced understanding of hordenine's mechanism of action. While it may influence cellular signaling, its role as a direct activator of the cAMP pathway via β2-adrenergic receptors is not supported by recent evidence.
Comparative Analysis of cAMP Signaling Modulators
To provide a clear context for hordenine's activity, this section compares its performance with three well-established modulators of the cAMP signaling pathway:
-
Isoproterenol: A potent non-selective β-adrenergic receptor agonist that robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP.
-
Forskolin: A diterpene that directly activates most isoforms of adenylyl cyclase, bypassing the need for receptor stimulation. It is a powerful tool for studying the downstream effects of elevated cAMP.
-
Rolipram: A selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, rolipram increases the intracellular concentration of cAMP.
The following table summarizes the quantitative data for these compounds, highlighting the lack of direct cAMP stimulation by hordenine via the β2-adrenergic receptor.
Data Presentation: Quantitative Comparison of cAMP Modulators
| Compound | Target | Mechanism of Action | EC50 / IC50 | Efficacy (Emax) |
| Hordenine | Adrenergic Receptor α2A | Agonist (Gi-coupled) | 690 µM[2] | 12%[2] |
| Adrenergic Receptor β2 | No significant activation up to 300 µM[2] | N/A | N/A | |
| Isoproterenol | β-Adrenergic Receptors | Agonist (Gs-coupled) | 0.5 ± 0.05 nM (cAMP accumulation in β2-HEK293 cells)[3] | Not specified in this study |
| 0.08 ± 0.014 µM (contractile force in rat ventricle)[4] | Not specified in this study | |||
| Forskolin | Adenylyl Cyclase | Direct Activator | 5-10 µM (rat cerebral cortical membranes)[5][6] | Not specified in this study |
| >50 µM (C6-2B rat astrocytoma cells)[7] | Not specified in this study | |||
| Rolipram | Phosphodiesterase 4A (PDE4A) | Inhibitor | ~3 nM[8][9][10] | Not applicable |
| Phosphodiesterase 4B (PDE4B) | Inhibitor | ~130 nM[8][9][10] | Not applicable | |
| Phosphodiesterase 4D (PDE4D) | Inhibitor | ~240 nM[8][9][10] | Not applicable |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the compounds discussed in this guide.
cAMP Accumulation Assay (for Gs-coupled receptor agonists)
Objective: To measure the intracellular accumulation of cAMP in response to agonist stimulation of a Gs-coupled receptor (e.g., β2-adrenergic receptor).
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).
-
3-isobutyl-1-methylxanthine (IBMX), a non-selective phosphodiesterase inhibitor.
-
Test compounds (e.g., isoproterenol, hordenine).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture HEK293-β2AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Pre-incubation: Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to inhibit cAMP degradation.
-
Compound Stimulation: Add varying concentrations of the test compounds (e.g., isoproterenol as a positive control, hordenine) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
Adenylyl Cyclase Activity Assay (for direct activators)
Objective: To measure the direct activation of adenylyl cyclase by a compound like forskolin in a cell membrane preparation.
Materials:
-
Cell membranes prepared from a suitable source (e.g., rat brain, Sf9 cells overexpressing a specific adenylyl cyclase isoform).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a regeneration system like creatine phosphate and creatine kinase).
-
[α-³²P]ATP (radiolabeled substrate).
-
Test compound (e.g., forskolin).
-
Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Dowex and alumina columns for separating [³²P]cAMP.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.
-
Data Analysis: Determine the adenylyl cyclase activity at each compound concentration and calculate the EC50 value.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To measure the inhibitory activity of a compound like rolipram on a specific phosphodiesterase isoform (e.g., PDE4).
Materials:
-
Recombinant human PDE4 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).
-
[³H]cAMP (radiolabeled substrate).
-
Snake venom nucleotidase.
-
Test compound (e.g., rolipram).
-
Anion-exchange resin (e.g., Dowex 1x8).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the PDE4 enzyme, assay buffer, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding [³H]cAMP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.
-
Conversion to [³H]adenosine: Stop the PDE reaction and convert the resulting [³H]AMP to [³H]adenosine by adding snake venom nucleotidase.
-
Separation: Separate the charged, unhydrolyzed [³H]cAMP from the uncharged [³H]adenosine using an anion-exchange resin.
-
Quantification: Quantify the amount of [³H]adenosine produced by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE inhibition at each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The canonical cAMP signaling pathway, illustrating points of modulation by a β-adrenergic agonist (Isoproterenol), a direct adenylyl cyclase activator (Forskolin), and a phosphodiesterase inhibitor (Rolipram).
Caption: A generalized experimental workflow for a cell-based cAMP accumulation assay used to assess the activity of Gs-coupled receptor agonists.
Caption: A logical diagram comparing the validated signaling actions of Hordenine and Isoproterenol on adrenergic and dopaminergic receptors and their downstream effect on cAMP levels.
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discrepancy between inotropic response and cyclic AMP production induced by isoprenaline and forskolin in rat ventricle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rolipram | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Guide to Hortein Disposal for Laboratory Professionals
This document provides immediate safety and logistical information for the proper disposal of Hortein, a natural product derived from the fungus Hortaea werneckii.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards and to take appropriate safety measures.
1.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
1.2 Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]
This compound Waste Disposal Procedure
The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant" (P501) .[2] Never dispose of this compound or its containers in regular trash or down the drain.[3][4]
Step 1: Waste Segregation and Collection
-
All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected as hazardous waste.
-
Use a dedicated, properly labeled, and leak-proof waste container.[3][5] The container must be compatible with the chemical properties of this compound.
-
The container must be clearly marked with the words "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[4][5]
Step 2: Handling Spills
In the event of a this compound spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials and spilled this compound into the designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Step 3: Container Management
-
Keep the hazardous waste container securely closed except when adding waste.[5]
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials.[3] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[4]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[5]
-
Only trained personnel should handle the transport of hazardous waste to the central accumulation area.[3]
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Triple Rinsing: For non-disposable labware, a triple rinse procedure is recommended.[5]
-
Rinse the equipment with a suitable solvent capable of dissolving this compound. Collect this first rinsate as hazardous waste.
-
Repeat the rinse two more times. Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional policies.
-
-
Disposal of Rinsate: All rinsate generated from the decontamination process must be collected and disposed of as hazardous chemical waste.[5]
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting. |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and call a physician.[2] |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water.[2] Separate eyelids with fingers to ensure adequate flushing.[2] Promptly call a physician.[2] |
| Inhalation | Immediately relocate self or casualty to fresh air.[2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Hortein
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hortein in a laboratory setting. The following information is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a natural polyketide fungal metabolite with potential biological activity.[1][2] Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent adherence to these safety guidelines is mandatory.[3]
Hazard Summary & Personal Protective Equipment (PPE)
Safe handling of this compound requires a comprehensive understanding of its hazards and the appropriate selection and use of Personal Protective Equipment (PPE). The following table summarizes the key hazards and the recommended PPE for mitigating exposure risks.
| Hazard ID | GHS Classification | Required Personal Protective Equipment (PPE) |
| Oral Toxicity | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3] | Engineering Controls: Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[3] Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated, torn, or punctured.[2] Lab Coat: Wear a dedicated lab coat, buttoned, with tight-fitting cuffs. Eye Protection: Use chemical safety goggles with side shields.[3] Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator is required.[3] |
| Environmental | Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3] | Containment: All work with this compound should be conducted over a disposable absorbent bench liner to contain any spills. Waste Disposal: All this compound waste, including contaminated consumables, must be disposed of as hazardous waste. Do not dispose of down the drain.[3][4][5][6] |
| Skin/Eye Contact | No specific classification, but avoidance of contact is a standard precaution for all chemicals.[3] | Gloves: Chemical-resistant gloves (double-gloving recommended).[2] Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[3] Skin Protection: Wear a lab coat and ensure no skin is exposed.[3] |
Experimental Workflow for Safe Handling of this compound
Adherence to a strict, step-by-step workflow is crucial for safely handling this compound. The following diagram outlines the essential stages from preparation to disposal.
Caption: Experimental workflow for handling this compound.
Detailed Experimental Protocols
1. Preparation of Work Area:
-
Before handling this compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with a disposable plastic-backed absorbent liner.
-
Assemble all required materials, including consumables (e.g., pipette tips, microcentrifuge tubes), reagents, and waste containers.
2. Weighing and Solution Preparation:
-
Weigh solid this compound in a disposable weigh boat inside the fume hood.
-
To prepare a stock solution, carefully add the solvent to the solid this compound. This compound is soluble in DMSO.[1][7]
-
Ensure the container is sealed before removing it from the fume hood.
3. Decontamination and Spill Response:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with 70% ethanol or another appropriate disinfectant.[3]
-
In case of a spill, immediately alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
For a large spill, evacuate the area and contact the institutional safety office.
Disposal Plan
Due to its high aquatic toxicity, all this compound waste must be managed as hazardous waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and leak-proof container | Collect all unused solid this compound, contaminated weigh boats, and other solid consumables. |
| Liquid this compound Waste | Labeled, sealed, and leak-proof container | Collect all stock solutions, experimental solutions, and the first rinse of any contaminated glassware.[4] |
| Contaminated PPE | Labeled, sealed, and leak-proof bag or container | All gloves, disposable lab coats, and other contaminated PPE must be collected as hazardous waste. |
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before working with any new chemical.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Personal Protective Equipment in Biopharma Industry [pharmaceutical-tech.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. organ.su.se [organ.su.se]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
